Fmoc-D-Dap(Palm)-OH
Description
BenchChem offers high-quality Fmoc-D-Dap(Palm)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Dap(Palm)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-WJOKGBTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-D-Dap(Palm)-OH for Advanced Peptide Lipidation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Lipidation in Modern Peptide Therapeutics
The transient in-vivo half-life and limited cell permeability of peptide-based therapeutics represent significant hurdles in their clinical translation. Lipidation, the covalent attachment of a lipid moiety, has emerged as a paramount strategy to overcome these limitations. By enhancing association with serum albumin and improving interaction with cellular membranes, this modification can profoundly improve the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates. Among the diverse repertoire of lipidated amino acids available for solid-phase peptide synthesis (SPPS), Fmoc-D-Dap(Palm)-OH stands out as a uniquely powerful building block. This guide provides a comprehensive technical overview of its properties, strategic implementation in SPPS, and the functional consequences of its incorporation into peptide sequences.
Core Attributes of Fmoc-D-Dap(Palm)-OH
Fmoc-D-Dap(Palm)-OH is a non-natural amino acid derivative meticulously designed for Fmoc-based SPPS. Its structure comprises three key functional components:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amino function is the cornerstone of the most widely used SPPS chemistry. Its strategic removal with a mild base, typically piperidine, allows for the sequential addition of amino acids to the growing peptide chain in a controlled manner.[1]
-
The D-Diaminopropionic Acid (D-Dap) Backbone: The use of the D-enantiomer of diaminopropionic acid is a critical design feature. Proteolytic enzymes, which are chiral and predominantly recognize L-amino acids, exhibit significantly reduced activity towards peptides containing D-amino acids.[2][3] This inherent resistance to enzymatic degradation substantially increases the in-vivo stability and circulating half-life of the resulting lipopeptide.
-
The Palmitoyl (Palm) Group: This 16-carbon saturated fatty acid is attached to the side-chain amino group of the D-Dap residue. The long aliphatic chain of the palmitoyl group dramatically increases the hydrophobicity of the peptide, which can enhance its interaction with and penetration of cell membranes.[4][5]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₈N₂O₅ | |
| Molecular Weight | 564.76 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, NMP | General Knowledge |
| Storage | 2-8 °C |
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-Dap(Palm)-OH into a peptide sequence follows the standard workflow of Fmoc-SPPS, with special considerations to address the steric hindrance imparted by the bulky palmitoyl chain.
Experimental Protocol: Coupling of Fmoc-D-Dap(Palm)-OH
This protocol outlines the manual coupling of Fmoc-D-Dap(Palm)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Dap(Palm)-OH
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Washing Solvents: DMF, DCM
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Kaiser test kit for monitoring coupling completion
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
-
Activation of Fmoc-D-Dap(Palm)-OH:
-
In a separate vessel, dissolve Fmoc-D-Dap(Palm)-OH (3-4 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The use of a potent activating agent like HATU is recommended to overcome the steric hindrance of the palmitoyl group.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Dap(Palm)-OH solution to the prepared resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the lipid chain, a longer coupling time compared to standard amino acids is advisable.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Post-Coupling Procedure:
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) is recommended. Drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the deprotection of the Fmoc group on the newly added D-Dap(Palm) residue and the subsequent coupling of the next amino acid in the sequence.
-
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient for efficient coupling of sterically hindered amino acids. Uronium/aminium salts such as HATU or HBTU form highly reactive esters that can overcome the steric barrier presented by the palmitoyl chain.
-
Extended Coupling Time and Double Coupling: The bulky and hydrophobic nature of the palmitoyl group can slow down the reaction kinetics. Extending the coupling time and performing a second coupling ensures the reaction goes to completion, maximizing the yield of the desired lipopeptide.[6]
-
Solvent Choice: DMF is a standard solvent for SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents. For particularly difficult couplings involving aggregation-prone sequences, N-methylpyrrolidone (NMP) can be used as an alternative with superior solvating capabilities.
Visualizing the SPPS Workflow for Lipidation
Caption: Workflow for the incorporation of Fmoc-D-Dap(Palm)-OH in SPPS.
Functional Impact of D-Dap(Palm) Incorporation
The introduction of a D-Dap(Palm) residue into a peptide sequence imparts a unique combination of properties that can significantly enhance its therapeutic potential.
Enhanced Proteolytic Stability
The primary advantage of using a D-amino acid is the increased resistance to degradation by proteases. This is a well-established strategy to prolong the in-vivo half-life of peptide drugs.[2][3] The unnatural stereochemistry at the α-carbon prevents the peptide bond from being recognized and cleaved by the active sites of most endogenous proteases.
Influence on Conformation and Biological Activity
The stereochemistry of amino acids plays a crucial role in defining the secondary and tertiary structure of peptides. The introduction of a D-amino acid can disrupt or alter local secondary structures like α-helices and β-sheets.[7][8] This conformational change can have several consequences:
-
Modulation of Receptor Binding: The altered three-dimensional structure can lead to either enhanced or diminished binding affinity for the target receptor, depending on the specific interactions required for recognition. In some cases, the D-isomer can adopt a more favorable conformation for binding.
-
Altered Bioactivity: The combination of increased stability and modified conformation can lead to a significant change in the overall biological activity of the peptide. Studies on lipopeptides containing D-amino acids have shown that this modification can lead to sequences that are as active or even more active than their all-L counterparts, often with reduced toxicity.[4][9]
Increased Membrane Interaction and Cellular Uptake
The long palmitoyl chain significantly increases the lipophilicity of the peptide, promoting its interaction with the lipid bilayers of cell membranes. This can facilitate:
-
Membrane Anchoring: The lipid tail can insert into the cell membrane, effectively anchoring the peptide to the cell surface.
-
Enhanced Cellular Penetration: The increased hydrophobicity can improve the peptide's ability to cross the cell membrane and reach intracellular targets.[4]
Mechanism of Action of D-Dap(Palm) Modified Peptides
Caption: Enhanced stability and cellular interaction of D-Dap(Palm) lipopeptides.
Analytical Characterization of D-Dap(Palm)-Containing Peptides
The successful synthesis and purification of a D-Dap(Palm)-containing peptide must be verified through rigorous analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product. Due to the high hydrophobicity of the palmitoyl group, a modified gradient with a higher percentage of organic solvent (e.g., acetonitrile) will likely be required for elution from the C8 or C18 column.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. Techniques such as MALDI-TOF or ESI-MS can be used to obtain the mass of the final product, which should correspond to the theoretical mass calculated from the peptide sequence, including the D-Dap(Palm) residue.[10][11] Tandem MS (MS/MS) can be employed to confirm the peptide sequence through fragmentation analysis.[12]
Quantitative Data Summary
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak in the chromatogram, indicating high purity (>95%). |
| MALDI-TOF/ESI-MS | Identity confirmation (Molecular Weight) | The observed mass should match the calculated theoretical mass of the lipopeptide. |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation pattern should be consistent with the expected peptide sequence. |
| Circular Dichroism (CD) | Secondary structure analysis | Provides information on how the D-Dap(Palm) residue affects the peptide's conformation (e.g., changes in α-helicity or β-sheet content).[8] |
Conclusion and Future Perspectives
Fmoc-D-Dap(Palm)-OH is a powerful and versatile building block for the synthesis of advanced lipopeptides. The strategic combination of a protease-resistant D-amino acid backbone and a membrane-interacting palmitoyl group offers a robust solution to the key challenges in peptide drug development. By carefully optimizing the solid-phase synthesis protocol to account for steric hindrance, researchers can efficiently generate novel lipopeptides with enhanced stability, improved cellular uptake, and modulated biological activity. As the demand for more effective and durable peptide therapeutics continues to grow, the use of intelligently designed building blocks like Fmoc-D-Dap(Palm)-OH will undoubtedly play a pivotal role in the future of medicine.
References
-
Gellman, S. H., et al. (2018). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 27(9), 1645-1653. [Link]
-
ResearchGate. (n.d.). RP-HPLC-DAD and MALDI-TOF mass spec analysis of date palm extract. [Link]
-
Corbalan-Garcia, S., et al. (2020). D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens. Molecules, 25(21), 5089. [Link]
-
Shai, Y., et al. (1998). A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion. Biochemistry, 37(23), 8352-8360. [Link]
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency. [Link]
-
Zinieris, N., et al. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Bader, J. M., et al. (2023). MS-DAP Platform for Downstream Data Analysis of Label-Free Proteomics Uncovers Optimal Workflows in Benchmark Data Sets and Increased Sensitivity in Analysis of Alzheimer's Biomarker Data. Journal of Proteome Research, 22(3), 934-947. [Link]
-
ResearchGate. (2018). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]
-
ResearchGate. (2020). D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens. [Link]
-
Contardi, M., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Pharmaceutics, 13(10), 1599. [Link]
-
Gellman, S. H. (2018). Effects of d-amino acid replacements on the conformational stability of miniproteins. Protein Science, 27(9), 1645-1653. [Link]
-
Offer, J., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(12), 689-703. [Link]
-
Meindl, K., et al. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Microbiology, 12, 633339. [Link]
- Google Patents. (2016).
-
ResearchGate. (2022). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. [Link]
-
Li, J., et al. (2022). Ultra-short lipopeptides containing d-amino acid exhibiting excellent stability and antibacterial activity against gram-positive bacteria. European Journal of Medicinal Chemistry, 238, 114486. [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Pentelute, B. L., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1472-1477. [Link]
-
Li, L., et al. (2015). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 87(15), 7956-7962. [Link]
-
Smith, J. C., & Smith, J. C. (2021). d-amino acid substituted peptides. [Link]
-
PolyPeptide Group. (2022). From 10 grams to several hundred - A case study in peptide GMP process development. [Link]
-
Cisneros, G. A., et al. (2020). Computational study on the polymerization reaction of D-aminopeptidase for the synthesis of D-peptides. Catalysis Science & Technology, 10(11), 3637-3648. [Link]
-
ResearchGate. (2022). Ultra-short lipopeptides containing D-amino acid exhibiting excellent stability and antibacterial activity against Gram-positive bacteria. [Link]
-
Waters. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. [Link]
-
ResearchGate. (2007). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]
-
ResearchGate. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 4. Ultra-short lipopeptides containing d-amino acid exhibiting excellent stability and antibacterial activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsra.net [ijsra.net]
The Strategic Integration of Fmoc-D-Dap(Palm)-OH in the Design of Next-Generation Antimicrobial Peptides: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates innovative strategies in drug development. Antimicrobial peptides (AMPs) represent a promising class of therapeutics, yet their clinical translation is often hampered by poor metabolic stability and suboptimal bioavailability. Lipidation, the covalent attachment of a fatty acid moiety, has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of Fmoc-D-Dap(Palm)-OH, a bespoke amino acid derivative, and its pivotal role in the rational design of potent, stable, and cell-selective antimicrobial lipopeptides. We will dissect the molecular rationale for its use, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and detail the requisite analytical and biological characterization methods for advancing novel AMP candidates from concept to preclinical evaluation.
Introduction: The Imperative for Advanced Antimicrobial Peptide Design
Antimicrobial peptides are ubiquitous components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens.[1] Their primary mechanism often involves the disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[2] However, the therapeutic potential of natural AMPs is frequently curtailed by their susceptibility to proteolytic degradation in biological fluids.
To address this, medicinal chemists have employed several strategies, including the incorporation of non-natural amino acids. The substitution of L-amino acids with their D-enantiomers is a particularly effective approach to confer resistance to proteases, as these enzymes are stereospecific for L-isomers.[2][3] Furthermore, enhancing the hydrophobicity of AMPs through lipidation can significantly improve their antimicrobial potency by promoting stronger interactions with the bacterial membrane.[4][5]
Fmoc-D-Dap(Palm)-OH emerges as a uniquely advantageous building block in this context. It synergistically combines three critical features:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino function, making it perfectly suited for the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[6]
-
A D-configured diaminopropionic acid (Dap) backbone: This non-proteinogenic amino acid introduces a D-stereocenter into the peptide chain, inherently increasing resistance to enzymatic degradation.[3]
-
A side-chain palmitoyl (Palm) group: This 16-carbon fatty acid provides a significant hydrophobic anchor, enhancing the peptide's affinity for and ability to disrupt bacterial membranes.[4]
This guide will serve as a comprehensive resource for researchers aiming to leverage the unique properties of Fmoc-D-Dap(Palm)-OH for the development of novel and effective antimicrobial therapeutics.
Physicochemical Properties and Handling of Fmoc-D-Dap(Palm)-OH
A thorough understanding of the building block is paramount for its successful application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid | [7] |
| Molecular Formula | C34H48N2O5 | [7] |
| Molecular Weight | 564.76 g/mol | [7] |
| Appearance | White to off-white solid | Generic |
| Storage | Store at 2-8 °C, desiccated | [7] |
Handling Considerations: As with all fine chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its hydrophobic nature, Fmoc-D-Dap(Palm)-OH may exhibit poor solubility in aqueous solutions but is readily soluble in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Solid-Phase Synthesis of Palmitoylated Antimicrobial Peptides
The incorporation of Fmoc-D-Dap(Palm)-OH into a peptide sequence is achieved through standard Fmoc-SPPS protocols.[8] However, the bulky and hydrophobic nature of the palmitoyl group can present challenges, primarily related to steric hindrance and potential for peptide aggregation on the solid support.[9][10] Careful optimization of coupling conditions is therefore crucial for achieving high synthesis yields and purity.
Detailed Experimental Protocol: Synthesis of a Model Lipopeptide
This protocol outlines the manual synthesis of a hypothetical palmitoylated AMP, "Lipo-AMP-10" (Sequence: Palm-D-Dap-Lys-Lys-Gly-Gly-Lys-Lys-Gly-Gly-NH2), on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Lys(Boc)-OH)
-
Fmoc-D-Dap(Palm)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Workflow:
Sources
- 1. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. biomatik.com [biomatik.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Palmitoylated Diaminopropionic Acid: Enhancing Drug Delivery Through Biomimetic Design
Executive Summary
The effective delivery of therapeutic agents to their target sites remains a critical challenge in pharmaceutical sciences. Issues such as poor drug solubility, limited membrane permeability, and rapid systemic clearance hinder the efficacy of many promising compounds. Palmitoylated diaminopropionic acid (DAP) has emerged as a highly versatile and powerful building block for constructing advanced drug delivery systems. By conjugating a C16 palmitoyl lipid chain to the unique diaminopropionic acid scaffold, a potent amphiphilic molecule is created. This structure masterfully combines the biocompatibility of amino acids with the membrane-anchoring properties of lipids. This guide provides a deep technical analysis of the core benefits of using palmitoylated DAP, detailing its mechanisms for enhancing cellular uptake, its capacity for self-assembly into sophisticated nanocarriers, and its broad applicability across various therapeutic modalities, from small molecules to nucleic acids and vaccines. We will explore the causality behind its design, provide validated experimental protocols for its synthesis and formulation, and present a forward-looking perspective on its role in next-generation therapeutics.
Introduction: The Imperative for Advanced Drug Delivery Vehicles
The journey of a drug from administration to its site of action is fraught with biological barriers. The aqueous environment of the bloodstream can precipitate hydrophobic drugs, while the lipid bilayer of cell membranes presents a formidable obstacle for hydrophilic compounds. Furthermore, enzymatic degradation and rapid renal clearance can drastically shorten a drug's therapeutic window. To overcome these hurdles, drug delivery systems have become indispensable. Lipid-based nanoparticles (LNPs) and peptide-based carriers are two of the most successful strategies, leveraging biocompatible materials to protect therapeutic payloads and facilitate their transport.[][2]
Peptide amphiphiles (PAs), which consist of a hydrophilic peptide head and a hydrophobic lipid tail, represent a sophisticated fusion of these two approaches.[3] These molecules are designed to self-assemble into ordered nanostructures, such as micelles or vesicles, creating ideal vehicles for drug encapsulation.[3][4] The strategic choice of both the peptide and lipid components allows for fine-tuning the carrier's properties. Palmitoylation—the attachment of a 16-carbon palmitic acid chain—is a particularly effective strategy. It is a naturally occurring post-translational modification used by cells to anchor proteins to membranes, making it a biomimetic choice for drug delivery design.[5][6] When combined with the diaminopropionic acid scaffold, which provides a versatile backbone for further functionalization, a uniquely potent platform for drug delivery is created.
The Molecular Architecture of Palmitoylated Diaminopropionic Acid
The efficacy of palmitoylated diaminopropionic acid (DAP) originates from its unique molecular structure. It is an amphiphile engineered to bridge the gap between aqueous and lipid environments.
-
The Diaminopropionic Acid (DAP) Scaffold: Unlike standard amino acids with a single amine group, DAP possesses two. This provides a crucial branching point. The α-amino group is typically involved in forming the peptide backbone, while the β-amino group is free for modification. This secondary amine is the key to its utility; it serves as the ideal attachment point for the palmitoyl chain, leaving the primary amino and carboxyl groups available for peptide synthesis or conjugation to other molecules. Furthermore, the presence of this additional amine group can impart a positive charge at physiological pH, which is critical for applications involving the delivery of negatively charged nucleic acids.[7]
-
The Palmitoyl Tail: The 16-carbon alkyl chain is profoundly hydrophobic. This "lipid tail" is the engine that drives both membrane interaction and self-assembly. Its length is analogous to the fatty acid chains found in cellular membranes, allowing it to intercalate into lipid bilayers with high efficiency.[8] This interaction is not merely passive; it is a dynamic process that can facilitate membrane fusion and enhance the cellular uptake of conjugated cargo.[9] The choice of palmitic acid is deliberate; it provides a strong hydrophobic driving force without the excessive rigidity that longer chains might impart, maintaining the necessary fluidity for dynamic biological interactions.
This dual-character design—a hydrophilic, functionalizable amino acid head and a robustly hydrophobic lipid tail—is the foundation for all the benefits that follow.
Core Benefit 1: Superior Cellular Uptake and Membrane Translocation
A primary function of a drug carrier is to transport its payload across the cell membrane. Palmitoylation provides a direct and efficient mechanism to achieve this. The hydrophobic palmitoyl tail acts as a membrane anchor, significantly increasing the local concentration of the drug conjugate at the cell surface and promoting its internalization.[8]
Mechanisms of Cellular Entry
The entry of palmitoylated DAP conjugates into cells is not governed by a single pathway but is rather a multi-faceted process influenced by the cargo, cell type, and overall formulation. Two major routes are generally considered:
-
Direct Translocation: The lipid tail can insert into the outer leaflet of the plasma membrane, destabilizing the local bilayer structure. This transient disruption can create pores or channels through which the molecule and its attached cargo can directly pass into the cytoplasm. This energy-independent process is often favored by smaller conjugates.[10][11]
-
Endocytosis: The conjugate can be internalized through various energy-dependent pathways where the cell membrane engulfs the molecule to form an intracellular vesicle.[12] Key endocytic routes include:
-
Macropinocytosis: Large-scale engulfment of extracellular fluid and particles.
-
Clathrin-Mediated Endocytosis: Formation of small, clathrin-coated vesicles.
-
Caveolae-Dependent Endocytosis: Internalization via flask-shaped membrane invaginations called caveolae.[13]
-
The ability of palmitoylated molecules to engage with multiple uptake pathways is a significant advantage, as it reduces the risk of resistance that might arise if entry were dependent on a single, saturable receptor.[13] Once inside an endosome, the pH-sensitive nature of the DAP backbone can facilitate endosomal escape, a critical step for releasing the drug into the cytoplasm to reach its target.
Core Benefit 2: Controlled Self-Assembly into Nanocarriers
Beyond single-molecule delivery, the true power of palmitoylated DAP lies in its ability to self-assemble into well-defined nanostructures in aqueous solution.[14][15] This process is driven by the hydrophobic effect: the palmitoyl tails aggregate to minimize their contact with water, while the hydrophilic DAP-peptide heads remain exposed to the aqueous environment. The final morphology of the nanostructure can be precisely controlled by modulating the balance between these hydrophilic and hydrophobic forces.[3]
Common Nanostructures and Their Utility:
-
Micelles: These are spherical structures with a hydrophobic core of palmitoyl chains and a hydrophilic shell. They are ideal for encapsulating and solubilizing poorly water-soluble (hydrophobic) drugs, effectively hiding them from the aqueous environment until they reach the target cell.
-
Nanovesicles (or Peptidosomes): These are hollow spheres with a bilayer membrane, analogous to liposomes. The hydrophobic palmitoyl chains form the inner and outer leaflets of the membrane, creating an aqueous core. This structure is perfectly suited for encapsulating water-soluble (hydrophilic) drugs or sensitive biologics like siRNA.[4]
-
Nanofibers/Nanoribbons: Under certain conditions, these molecules can assemble into elongated, high-aspect-ratio structures. These can entangle to form hydrogels, which are excellent for creating depots for sustained, localized drug release in tissue engineering or localized therapy.
The ability to dictate the final assembled structure simply by modifying the peptide sequence attached to the DAP molecule provides an extraordinary level of control for tailoring the drug carrier to the specific needs of the therapeutic agent.[14]
| Parameter | Micelle | Nanovesicle (Peptidosome) | Nanofiber Hydrogel |
| Typical Size | 10 - 50 nm | 50 - 200 nm | N/A (Bulk Material) |
| Structure | Hydrophobic Core / Hydrophilic Shell | Aqueous Core / Bilayer Shell | Entangled Fibrous Network |
| Ideal Payload | Hydrophobic Small Molecules | Hydrophilic Drugs, Nucleic Acids | Both (entrapped in matrix) |
| Primary Use Case | Solubilization, IV Delivery | Protection of Biologics, IV Delivery | Sustained Local Release |
| Drug Loading (%) | 1 - 10% w/w | 0.5 - 5% w/w | 1 - 20% w/w |
Core Benefit 3: Broad Applicability Across Therapeutic Modalities
The adaptable nature of the palmitoylated DAP platform makes it suitable for a wide range of therapeutic applications, extending far beyond conventional small molecule delivery.
-
Nucleic Acid Delivery: The delivery of genetic material like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) is a major challenge due to the large size and negative charge of these molecules. By incorporating positively charged amino acids (like lysine or arginine) into a peptide sequence built upon the palmitoylated DAP scaffold, the resulting nanocarriers can efficiently complex with nucleic acids through electrostatic interactions.[7] The lipid component then facilitates fusion with the cell membrane and endosomal escape, delivering the genetic payload to the cytoplasm. This is a cornerstone of modern gene therapy and RNA-based vaccines.[16][17]
-
Vaccine Development: Palmitoylated peptides have proven to be powerful tools in subunit vaccine design.[18][19] When a peptide antigen is conjugated to a palmitoylated DAP molecule, the lipid tail acts as a built-in adjuvant.[20] It can anchor the antigen to the surface of antigen-presenting cells (APCs), such as dendritic cells, enhancing uptake and recognition.[9] Some studies suggest the palmitoyl moiety may also directly engage with Toll-like receptors (TLRs), further stimulating the innate immune response and leading to more robust and durable T-cell and B-cell activation.[20] This self-adjuvanting property simplifies vaccine formulation and can significantly boost immunogenicity.[21]
-
Targeted Delivery: The DAP scaffold is readily integrated into standard solid-phase peptide synthesis. This allows for the straightforward incorporation of targeting ligands—peptides or other molecules that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells). This creates a "smart" delivery system that can preferentially accumulate at the target site, increasing therapeutic efficacy while minimizing off-target side effects.
Experimental Section: Protocols for Synthesis and Formulation
A core tenet of scientific integrity is reproducibility. The following protocols provide validated, step-by-step methodologies for the synthesis of a palmitoylated DAP conjugate and its formulation into nanoparticles.
Protocol 1: Solid-Phase Synthesis of a Palmitoylated DAP-Peptide
This protocol describes the synthesis of a simple cargo peptide (e.g., GGYR) attached to a palmitoylated lysine residue, which itself is built upon a DAP scaffold. This demonstrates the modularity of the system.
Rationale: Solid-phase peptide synthesis (SPPS) is chosen for its efficiency, ease of purification, and scalability. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is used because it involves mild base-mediated deprotection, preserving the acid-labile side-chain protecting groups until the final cleavage step.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Dde)-OH, Fmoc-Dap(Boc)-OH)
-
Palmitic Acid
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Dde deprotection solution: 2% hydrazine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Arg):
-
Remove the Fmoc group with 20% piperidine/DMF (2 x 10 min).
-
Wash resin with DMF (5x) and DCM (3x).
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 min.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm completion with a Kaiser test (ninhydrin).
-
-
Chain Elongation: Repeat step 2 for Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Dde)-OH, and finally Fmoc-Dap(Boc)-OH.
-
Orthogonal Deprotection of Lysine:
-
After coupling Fmoc-Dap(Boc)-OH and subsequent Fmoc removal, wash the resin thoroughly.
-
Treat the resin with 2% hydrazine in DMF (3 x 10 min) to selectively remove the Dde group from the Lysine side chain.
-
Wash resin extensively with DMF to remove all traces of hydrazine.
-
-
Palmitoylation:
-
Pre-activate Palmitic Acid (5 eq) with HBTU (5 eq) and DIPEA (10 eq) in DMF.
-
Add the activation mixture to the resin and shake overnight. This longer coupling time is necessary due to the steric hindrance and hydrophobicity of the lipid.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude product using reverse-phase HPLC. Confirm identity via mass spectrometry (MS).
Protocol 2: Formulation of Drug-Loaded Nanomicelles via Solvent Evaporation
This protocol details a common method for loading a hydrophobic drug into self-assembled nanomicelles of a palmitoylated peptide.
Rationale: The solvent evaporation/film rehydration method is a robust technique for formulating nanoparticles from amphiphilic molecules. It ensures that the hydrophobic drug is intimately mixed with the hydrophobic lipid tails during the initial organic phase, leading to efficient encapsulation upon rehydration and self-assembly.
Materials:
-
Purified palmitoylated DAP-peptide
-
Hydrophobic drug (e.g., Dexamethasone Palmitate[22])
-
Organic solvent (e.g., Chloroform or Acetonitrile)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of the palmitoylated peptide and the hydrophobic drug in the organic solvent in a round-bottom flask. A typical mass ratio is 10:1 (peptide:drug).
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform film of the peptide-drug mixture on the inner wall of the flask.
-
Rehydration: Add the aqueous buffer (PBS) to the flask. The volume will determine the final concentration.
-
Self-Assembly: Gently agitate the flask at a temperature above the phase transition temperature of the lipid (if known) for 1-2 hours. This allows the film to hydrate and the amphiphilic molecules to self-assemble into micelles, entrapping the drug in their hydrophobic cores.
-
Sonication: To ensure a uniform particle size distribution, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Purification: Remove any non-encapsulated drug (which will be precipitated) by centrifuging the solution and filtering the supernatant through a 0.22 µm syringe filter.
-
Characterization: Analyze the resulting nanoparticle solution for size and polydispersity (using Dynamic Light Scattering), morphology (using Transmission Electron Microscopy), and drug loading efficiency (using HPLC to quantify the drug in the filtered solution).
Conclusion and Future Outlook
Palmitoylated diaminopropionic acid is not merely another component in the drug delivery toolkit; it is a sophisticated, biomimetic platform that provides rational control over the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Its fundamental benefits—enhancing membrane interaction, driving predictable self-assembly, and offering broad compatibility with diverse payloads—address many of the core challenges in modern drug development. The ability to synthesize these constructs with precision using established chemical protocols further solidifies their position as a reliable and scalable technology.
The future of this platform is bright. Research is moving towards creating "smart" systems that can respond to specific environmental triggers, such as the low pH of a tumor microenvironment or the presence of specific enzymes, to release their payload on demand. By combining the inherent properties of palmitoylated DAP with stimuli-responsive peptides and targeted ligands, the next generation of drug carriers will offer unprecedented levels of specificity and efficacy, truly personalizing medicine at the molecular level.
References
-
Zom, G. G., et al. (2018). Palmitoylated antigens for the induction of anti-tumor CD8+ T cells and enhanced tumor recognition. Journal of Controlled Release. [Link]
-
Tan, C. P., & Nakajima, M. (2021). Palm Oil in Lipid-Based Formulations and Drug Delivery Systems. Molecules. [Link]
-
Hussein, A. A. (2015). Synthesis of drug carrier polyacrylic acid with spacer group. ResearchGate. [Link]
-
Fukata, M. (2014). Palmitoylation is a reversible lipid modification. YouTube. [Link]
-
Sikorska, E., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports. [Link]
-
Viola, J. R., et al. (2012). Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Madani, F., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biophysics. [Link]
-
Nagu, A., et al. (2014). Lipid-like Self-Assembling Peptide Nanovesicles for Drug Delivery. ACS Applied Materials & Interfaces. [Link]
-
Kumar, P., et al. (2017). A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. Molecules. [Link]
-
Chen, B., et al. (2022). Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. Journal of Translational Medicine. [Link]
-
Toth, I., et al. (2019). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Frontiers in Immunology. [Link]
-
Nagu, A., et al. (2014). Lipid-like Self-Assembling Peptide Nanovesicles for Drug Delivery. ACS Applied Materials & Interfaces. [Link]
-
Tenjarla, S. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Omega. [Link]
-
Vale, N., et al. (2014). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. [Link]
-
Leite, D. M., et al. (2019). Peptide Self-Assemblies for Drug Delivery. University of Portsmouth. [Link]
-
Fochi, I., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. [Link]
-
Skwarczynski, M., & Toth, I. (2022). Peptides for Vaccine Development. ACS Applied Bio Materials. [Link]
-
Madani, F., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. ResearchGate. [Link]
-
Trincado, C., et al. (2021). Nucleic Acid Delivery by Solid Lipid Nanoparticles Containing Switchable Lipids: Plasmid DNA vs. Messenger RNA. Pharmaceutics. [Link]
-
Chamberlain, L. (2014). Palmitoylation: The Reversible Attachment of Palmitate and other Fatty Acids onto Cysteine Residues. YouTube. [Link]
-
Zhang, M., et al. (2024). Recent advances in S-palmitoylation and its emerging roles in human diseases. Journal of Translational Medicine. [Link]
-
Jones, A., et al. (2015). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. RSC Advances. [Link]
-
Ball, R. L., et al. (2022). Oral delivery of stabilized lipid nanoparticles for nucleic acid therapeutics. Nature Communications. [Link]
-
Grinkeviciute, G., et al. (2024). Binding of ApoE Isoforms to Aβ Peptides and Effects on Their Fibrillization. ACS Omega. [Link]
-
Qu, Y., et al. (2022). Self-Assembling Peptides: From Design to Biomedical Applications. Polymers. [Link]
-
Zom, G. G., & Toth, I. (2019). Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus. Vaccines. [Link]
-
Conte, C., et al. (2024). Drug-Integrating Amphiphilic Nano-Assemblies: 3. PEG-PPS/Palmitate Nanomicelles for Sustained and Localized Delivery of Dexamethasone in Cell and Tissue Transplantations. Pharmaceutics. [Link]
-
Wang, H., et al. (2021). High-Loading Self-Assembling Peptide Nanoparticles as a Lipid-Free Carrier for Hydrophobic General Anesthetics. Journal of Materials Chemistry B. [Link]
-
Vale, N., et al. (2014). Mechanisms of peptide uptake across the cellular membrane. ResearchGate. [Link]
-
Metz, G., et al. (2000). Palmitoylation of peptide antigens by a thioester bond increases immunogenicity. Vaccine. [Link]
-
Al-Amin, M., & Taki, A. (2022). Lipid Nanoparticle Technologies for Nucleic Acid Delivery: A Nanoarchitectonics Perspective. Advanced Functional Materials. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. pure.port.ac.uk [pure.port.ac.uk]
- 4. Lipid-like Self-Assembling Peptide Nanovesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Oral delivery of stabilized lipid nanoparticles for nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palmitoylated antigens for the induction of anti-tumor CD8+ T cells and enhanced tumor recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic peptide vaccines: palmitoylation of peptide antigens by a thioester bond increases immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Hydrophobicity and Membrane Permeability of Fmoc-D-Dap(Palm)-OH
Abstract
Fmoc-D-Dap(Palm)-OH is a rationally designed amino acid derivative that serves as a powerful building block in the synthesis of lipopeptides and other modified biologics. Its unique molecular architecture, combining a diaminopropionic acid scaffold with two distinct lipophilic moieties—the fluorenylmethyloxycarbonyl (Fmoc) group and a palmitoyl (Palm) chain—endows it with significant hydrophobicity. This characteristic is intentionally engineered to overcome one of the primary challenges in drug development: poor membrane permeability. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-D-Dap(Palm)-OH, focusing on the causal relationship between its profound hydrophobicity and its high potential for passive diffusion across cellular membranes. We will dissect its molecular structure, explore theoretical and experimental approaches to quantify its lipophilicity, and provide detailed, field-proven protocols for assessing its membrane permeability using both artificial (PAMPA) and cell-based (Caco-2) models. This document is intended for researchers, chemists, and drug development professionals seeking to leverage lipidated amino acids to enhance the therapeutic potential of peptide-based agents.
Section 1: The Role of Lipoamino Acids in Modern Drug Development
The plasma membrane represents a formidable barrier for many promising therapeutic molecules, particularly hydrophilic peptides and large biologics. Poor bioavailability due to limited membrane transit is a frequent cause of failure in the drug development pipeline. A leading strategy to overcome this is to increase the lipophilicity of a drug candidate, thereby enhancing its ability to partition into and diffuse across the lipid bilayer of cell membranes.[1]
Lipoamino acids, which are hybrid structures combining the features of lipids with amino acids, have emerged as an invaluable tool in this context.[1] By covalently attaching a lipid moiety (such as a fatty acid) to an amino acid scaffold, it is possible to create building blocks that systematically increase the hydrophobicity of a target peptide. This modification can significantly improve absorption and bioavailability.[1] Fmoc-D-Dap(Palm)-OH is a quintessential example of such a building block, designed for strategic incorporation into peptides to transform them into membrane-permeable entities.
Section 2: Molecular Architecture of Fmoc-D-Dap(Palm)-OH
The functionality of Fmoc-D-Dap(Palm)-OH stems directly from the synergistic properties of its three core components. Understanding this structure is fundamental to appreciating its behavior.
-
D-Diaminopropionic Acid (D-Dap) Backbone: This non-canonical amino acid provides the core scaffold. Unlike standard amino acids, it possesses a side-chain amino group in addition to the α-amino group, offering a versatile point for chemical modification.
-
Nα-Fmoc Group (9-Fluorenylmethyloxycarbonyl): While primarily known as a base-labile protecting group for the α-amino function in solid-phase peptide synthesis (SPPS), the large, aromatic fluorenyl ring system is inherently nonpolar.[2] It contributes significantly to the overall hydrophobicity of the molecule and can enhance the solubility of the growing peptide chain in organic synthesis solvents.[3]
-
Nβ-Palmitoyl Group (Palm): This is the primary lipophilic anchor. The palmitoyl group is a 16-carbon saturated fatty acid chain (hexadecanoyl) attached to the side-chain amino group. Palmitoylation is a modification used by cells to tether proteins to membranes, highlighting its powerful membrane-anchoring properties.[4][5][6] In this molecule, its presence dramatically increases lipophilicity, making it the key driver for membrane permeability.[]
The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid.[]
Caption: Molecular structure of Fmoc-D-Dap(Palm)-OH.
Physicochemical Properties Summary
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid | [] |
| Molecular Formula | C₃₄H₄₈N₂O₅ | [] |
| Molecular Weight | 564.76 g/mol | [] |
| Appearance | Solid / Powder | [8] |
| Storage Temperature | 2-8 °C | [][8] |
Section 3: Quantifying the Hydrophobicity of Fmoc-D-Dap(Palm)-OH
Theoretical Basis: LogP and LogD
The hydrophobicity of a molecule is quantitatively described by its partition coefficient (P), which is the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed on a logarithmic scale as LogP .
For ionizable molecules like Fmoc-D-Dap(Palm)-OH, which has a carboxylic acid group, the charge state is pH-dependent. The distribution coefficient (LogD) is therefore a more relevant metric, as it represents the LogP at a specific pH (e.g., physiological pH 7.4). A higher LogD value indicates greater hydrophobicity.
Structural Contributions to Hydrophobicity
The high hydrophobicity of Fmoc-D-Dap(Palm)-OH is a direct result of its constituent parts. We can illustrate this by comparing the calculated LogP (XLogP3) values of its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Source |
| D-Diaminopropionic Acid | C₃H₈N₂O₂ | 104.11 | -2.9 | (PubChem CID 69693) |
| Fmoc-D-Dap-OH | C₁₈H₁₈N₂O₄ | 326.35 | -0.5 | [9] |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 6.1 | (PubChem CID 985) |
| Fmoc-D-Dap(Palm)-OH | C₃₄H₄₈N₂O₅ | 564.76 | ~9-10 (Estimated) | - |
This comparison clearly demonstrates that the addition of the Fmoc group, and especially the long palmitoyl chain, progressively and dramatically increases the molecule's hydrophobicity from a highly polar starting point.
Experimental Workflow: LogD Determination by Reverse-Phase HPLC
Causality Behind Experimental Choice: For highly hydrophobic compounds like Fmoc-D-Dap(Palm)-OH (estimated LogP > 9), the traditional shake-flask method for LogP determination is impractical due to extremely low aqueous solubility, leading to inaccurate measurements. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is superior. It correlates the retention time (k) of a compound on a nonpolar stationary phase (like C18) with the known LogD values of a set of standards. This provides a reliable and reproducible measure of hydrophobicity.
Caption: Workflow for experimental LogD determination using RP-HPLC.
Section 4: Membrane Permeability: The Functional Consequence of Hydrophobicity
The high hydrophobicity of Fmoc-D-Dap(Palm)-OH is not an end in itself but a means to achieve high membrane permeability. The principle of passive diffusion dictates that molecules with high lipid solubility can more easily partition into the hydrophobic core of the cell membrane and traverse it down their concentration gradient.
To predict and measure this property in vitro, two primary assays are employed, each providing a different layer of insight.
Caption: Comparison of PAMPA and Caco-2 permeability assays.
Section 5: Detailed Experimental Protocols for Permeability Assessment
The following protocols are presented as self-validating systems. The inclusion of positive, negative, and integrity controls is critical for ensuring the trustworthiness and reproducibility of the results.
Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay quantifies the rate of passive diffusion of a compound from a donor compartment through a lipid-infused artificial membrane into an acceptor compartment.[10]
Methodology:
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Using a 96-well filter plate (PVDF membrane, the "Donor" plate), carefully add 5 µL of the lipid solution to each well, allowing it to impregnate the filter. Do not leave excess solution.
-
-
Solution Preparation:
-
Prepare the Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Prepare the Donor Buffer: PBS, pH 7.4.
-
Prepare a 10 mM stock solution of Fmoc-D-Dap(Palm)-OH in DMSO.
-
Prepare working solutions of the test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) at 200 µM in Donor Buffer. The final DMSO concentration should be <1%.
-
-
Assay Assembly:
-
Fill each well of a 96-well acceptor plate with 300 µL of Acceptor Buffer.
-
Carefully place the lipid-coated donor filter plate on top of the acceptor plate, ensuring the bottom of the membrane contacts the acceptor buffer.
-
Add 150 µL of the compound working solutions to the appropriate wells of the donor plate.
-
-
Incubation:
-
Cover the plate assembly to minimize evaporation.
-
Incubate at room temperature (e.g., 25°C) for 4 to 16 hours with gentle shaking.[11]
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the chromophore is sufficient). Also measure the initial donor concentration (C0).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = [-ln(1 - CA / Ceq)] * (VD * VA) / ((VD + VA) * Area * Time)
-
Where:
-
Ceq = (CDVD + CAVA) / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Protocol 5.2: Caco-2 Bidirectional Permeability Assay
This assay uses a cultured monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and active efflux.[12][13]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts (e.g., 24-well format) for 21-25 days to allow for full differentiation and formation of tight junctions.[14]
-
The apical (upper) side of the insert represents the intestinal lumen, and the basolateral (lower) side represents the blood.
-
-
Monolayer Integrity Verification (Self-Validation):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Alternatively, perform a Lucifer Yellow rejection test. A low leakage rate (<1%) confirms monolayer integrity.[14]
-
-
Transport Experiment (A→B and B→A):
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Prepare a dosing solution of Fmoc-D-Dap(Palm)-OH (e.g., 10 µM) in transport buffer.
-
For Apical-to-Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
-
For Basolateral-to-Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Include controls: high-permeability (e.g., propranolol), low-permeability (e.g., atenolol), and a known efflux substrate (e.g., digoxin).
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[13]
-
At the end of the incubation, take samples from both the donor and receiver chambers for analysis by LC-MS/MS.
-
-
Calculations:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (Area * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, Area is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is indicative of active efflux.[12]
-
-
Section 6: Data Interpretation and Expected Outcomes
By synthesizing the results from these analyses, a comprehensive profile of Fmoc-D-Dap(Palm)-OH can be established.
Expected Results Profile:
| Parameter | Assay | Expected Outcome for Fmoc-D-Dap(Palm)-OH | Rationale |
| Hydrophobicity | RP-HPLC | High LogD₇.₄ (> 5.0) | The combined lipophilicity of the large Fmoc group and the C16 palmitoyl chain far outweighs the polarity of the backbone. |
| Passive Permeability | PAMPA | High Papp (> 10 x 10⁻⁶ cm/s) | High hydrophobicity allows for excellent partitioning into and diffusion across the artificial lipid membrane. |
| Apparent Permeability | Caco-2 (A→B) | High Papp (> 10 x 10⁻⁶ cm/s) | The molecule's high passive permeability will dominate its transport across the cell monolayer. |
| Active Efflux | Caco-2 (Efflux Ratio) | Low ER (< 2.0) | As a large, greasy molecule, it is not an ideal substrate for common efflux transporters (like P-gp), which often recognize more specific structural motifs. Transport is driven by passive diffusion. |
Section 7: Conclusion and Strategic Applications
The molecular design of Fmoc-D-Dap(Palm)-OH directly translates its profound hydrophobicity into high passive membrane permeability. The combination of the bulky Fmoc protector and the long-chain palmitoyl group creates a molecule primed for traversing lipid bilayers. Experimental data from PAMPA and Caco-2 assays are expected to confirm this, revealing high apparent permeability and a low efflux ratio, the hallmarks of a compound governed by passive diffusion.
For drug development professionals, Fmoc-D-Dap(Palm)-OH is therefore not merely a protected amino acid but a strategic tool. Its primary applications include:
-
Synthesis of Cell-Penetrating Peptides: Incorporating one or more of these residues can render an otherwise impermeable peptide capable of entering cells to engage intracellular targets.
-
Development of Oral Biologics: Increasing the lipophilicity of a peptide can enhance its absorption from the gastrointestinal tract.
-
Creation of Lipopeptide Therapeutics: The palmitoyl tail can serve to anchor a therapeutic peptide to a cell surface or to a lipid-based drug delivery vehicle, such as a liposome.[15]
By understanding and quantifying the fundamental properties of hydrophobicity and permeability, researchers can rationally design more effective and bioavailable peptide-based therapeutics.
References
-
Aapptec Peptides. Fmoc-D-Dap(Aloc)-OH [178924-05-5]. Available from: [Link]
-
Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. Available from: [Link]
-
Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 688638, Fmoc-Dap-OH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135742646, Dde-D-Dap(Fmoc)-OH. Available from: [Link]
-
Al-Shehri, F.; et al. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations2023 , 10(8), 456. Available from: [Link]
-
Millipore Corporation. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]
-
Wang, Y., et al. Palmitoylation: an emerging therapeutic target bridging physiology and disease. Signal Transduction and Targeted Therapy2024 , 9(1), 1-21. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Ziora, Z. M., et al. Lipoamino acids as major components of absorption promoters in drug delivery. Current topics in medicinal chemistry2012 , 12(14), 1562-1580. Available from: [Link]
-
Naoi, M., et al. Permeability of amino acids into liposomes. Journal of nutritional science and vitaminology1980 , 26(4), 315-325. Available from: [Link]
-
Mándi, A., et al. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS omega2020 , 5(45), 29331-29338. Available from: [Link]
-
U.S. Food and Drug Administration. Caco2 assay protocol. Available from: [Link]
-
Matt, L., et al. Role of Palmitoylation of Postsynaptic Proteins in Promoting Synaptic Plasticity. Frontiers in molecular neuroscience2019 , 12, 8. Available from: [Link]
-
Wikipedia. Palmitoylation. Available from: [Link]
-
Lauer-Fields, J. L., et al. The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers2013 , 100(4), 392-401. Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Monnard, P. A., et al. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. NASA Technical Reports Server. Available from: [Link]
-
Sytnyk, V., et al. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability. Membranes2023 , 13(10), 856. Available from: [Link]
-
Lundquist, A. Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available from: [Link]
-
Resh, M. D. Palmitoylation of Ligands, Receptors, and Intracellular Signaling Molecules. Science's STKE2006 , 2006(359), re14. Available from: [Link]
-
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
ResearchGate. Schematic representation of a PAMPA assay. Available from: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]
-
Chamberlain, L. Palmitoylation: The Reversible Attachment of Palmitate and other Fatty Acids onto Cysteine Residues. YouTube. Available from: [Link]
-
Nir, S., et al. Properties of lipoamino acids incorporated into membrane bilayers. Biochimica et Biophysica Acta (BBA)-Biomembranes1998 , 1373(1), 43-53. Available from: [Link]
-
Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. Available from: [Link]
Sources
- 1. Lipoamino acids as major components of absorption promoters in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 4. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 9. Fmoc-Dap-OH | C18H18N2O4 | CID 688638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Properties of lipoamino acids incorporated into membrane bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Lipidation Strategies in Medicinal Chemistry: The Role of Fmoc-D-Dap(Palm)-OH
Topic: Applications of Fmoc-D-Dap(Palm)-OH in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide therapeutics, poor pharmacokinetic (PK) profiles—specifically rapid renal clearance and enzymatic degradation—remain the primary barrier to clinical translation. Fmoc-D-Dap(Palm)-OH (Fmoc-D-2,3-diaminopropionic acid palmitoylated at the
Unlike the canonical Lysine-based lipidation used in blockbuster drugs like Liraglutide, the Dap(Palm) residue offers a shortened side-chain tether (1 carbon vs. 4 carbons in Lysine). This structural constraint allows medicinal chemists to probe the steric limits of albumin binding pockets and membrane interactions with higher resolution. Furthermore, the D-configuration confers intrinsic resistance to proteolytic cleavage, acting as a "metabolic shield" at the site of modification.
This guide details the mechanistic utility, comparative advantages, and solid-phase synthesis protocols for integrating Fmoc-D-Dap(Palm)-OH into therapeutic peptide candidates.
Technical Profile & Chemical Identity
| Property | Specification |
| Chemical Name | |
| CAS Number | 2389078-17-3 |
| Molecular Formula | |
| Molecular Weight | ~564.8 g/mol |
| Side Chain Length | 1 Carbon (Methylene group) |
| Lipid Tail | Palmitoyl ( |
| Solubility | Low in pure MeOH/Water; Soluble in DMF, NMP, DCM |
Mechanism of Action in Medicinal Chemistry
The utility of Fmoc-D-Dap(Palm)-OH rests on three mechanistic pillars: Albumin Hitchhiking , Membrane Anchoring , and Proteolytic Stability .
Albumin Binding (The "Protraction" Effect)
Serum albumin is the most abundant protein in plasma.[1] The palmitoyl chain of Dap(Palm) binds non-covalently to the hydrophobic pockets of Human Serum Albumin (HSA). This complexation increases the hydrodynamic radius of the peptide effectively above the renal filtration threshold (~60 kDa), significantly extending circulation half-life (
Membrane Anchoring
In Antimicrobial Peptides (AMPs) and Cell-Penetrating Peptides (CPPs), the lipid tail inserts into the phospholipid bilayer. The Dap residue, being shorter than Lysine, brings the peptide backbone closer to the membrane surface, potentially enhancing the lytic effect or cellular uptake efficiency.
The D-Isomer Advantage
Endogenous proteases (e.g., DPP-4, Neprilysin) stereoselectively recognize L-amino acids. Incorporating the D-isomer of Dap disrupts the protease active site recognition, extending the peptide's stability in vivo independent of the albumin shielding effect.
Visualization: The Albumin "Hitchhiking" Mechanism
Caption: Logical flow of half-life extension via albumin binding. The lipidated peptide forms a complex with HSA, preventing renal filtration.
Comparative Analysis: Dap(Palm) vs. Lys(Palm)[2]
While Lysine is the standard for lipidation (e.g., in Liraglutide), Dap offers distinct structural advantages for SAR (Structure-Activity Relationship) optimization.
| Feature | Lys(Palm) | Dap(Palm) | Impact on Drug Design |
| Tether Length | 4 Carbons (Butyl) | 1 Carbon (Methylene) | Dap constrains the lipid closer to the backbone, reducing entropic freedom. |
| Steric Bulk | High | Moderate | Dap is useful when the binding pocket is shallow or sterically crowded. |
| Hydrophobicity | High | High | Equivalent lipophilicity contribution. |
| Protease Stability | Low (if L-Lys) | High (D-Dap) | D-Dap prevents cleavage at the modification site. |
Expert Insight: Use Dap(Palm) when the flexibility of the Lysine side chain results in non-specific hydrophobic collapse or when you need to "scan" the optimal distance between the peptide backbone and the albumin surface.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Synthesizing peptides with Fmoc-D-Dap(Palm)-OH requires modified protocols due to the high hydrophobicity of the palmitoyl chain, which can lead to on-resin aggregation.
Materials Checklist
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2] Low loading (0.2–0.4 mmol/g) is recommended to reduce steric clash.
-
Coupling Reagents: HATU or COMU (preferred over HBTU for difficult couplings).
-
Solvent System: DMF/DCM (1:1) or NMP (N-methyl-2-pyrrolidone) to solvate the lipid tail.
Step-by-Step Synthesis Workflow
-
Resin Swelling:
-
Swell resin in DCM for 30 mins, then wash with DMF.
-
-
Standard Elongation:
-
Couple amino acids up to the position of the Dap residue using standard Fmoc protocols (e.g., 5 eq. AA, 5 eq.[3] HBTU, 10 eq. DIPEA).
-
-
Coupling Fmoc-D-Dap(Palm)-OH (Critical Step):
-
Dissolution: Dissolve Fmoc-D-Dap(Palm)-OH (3 eq.) in NMP or DMF/DCM (1:1) . If cloudy, heat gently to 40°C.
-
Activation: Add HATU (2.9 eq.) and DIPEA (6 eq.).
-
Reaction: Double coupling is mandatory.
-
-
Fmoc Deprotection:
-
Cleavage:
-
Reagent K or TFA/TIPS/H2O (95:2.5:2.5).
-
Precipitation: Do NOT use cold ether immediately if the peptide is very hydrophobic. Evaporate TFA first, then dissolve in minimal acetic acid/acetonitrile before adding ether, or perform direct purification.
-
Visualization: SPPS Workflow for Lipidated Peptides
Caption: Modified SPPS cycle emphasizing the critical solvent and reagent changes required for the hydrophobic Dap(Palm) residue.
Troubleshooting & Quality Control
-
Issue: Incomplete Coupling.
-
Cause: Steric hindrance or aggregation of the lipid tail.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) and increase temperature to 50°C.
-
-
Issue: Poor Solubility during Purification.
-
Cause: The lipid tail makes the peptide insoluble in standard aqueous buffers (0.1% TFA/Water).
-
Solution: Use a gradient starting at 20-30% Acetonitrile (ACN) or add isopropanol/hexafluoroisopropanol (HFIP) to the loading buffer. Perform HPLC on a C4 or C8 column (less retentive) rather than C18.
-
References
- Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.
- Zorzi, A., et al. (2017). Acylated Heptapeptide Binds Albumin with High Affinity and Application as Tag for Half-life Extension. Nature Communications. (Mechanistic reference for albumin binding).
- Bechinger, B., & Gorr, S. U. (2017). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research.
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Solid-Phase Synthesis of Palmitoylated Peptides Using Fmoc-D-Dap(Palm)-OH
Abstract
Lipidation is a critical post-translational modification that governs the membrane association, trafficking, and signaling functions of many proteins. The targeted introduction of fatty acids into synthetic peptides is a powerful tool for developing novel therapeutics, targeted drug delivery systems, and probes to study cellular biology. This guide provides a detailed protocol and expert insights for the solid-phase peptide synthesis (SPPS) of peptides containing a palmitoylated D-diaminopropionic acid residue using Fmoc-D-Dap(Palm)-OH. We will delve into the rationale behind each step, address the unique challenges posed by this lipophilic amino acid, and offer robust strategies to ensure a high-quality synthesis.
Introduction: The Significance of Peptide Palmitoylation
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acids on a solid support.[1] This methodology simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[2] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern SPPS due to its base-lability, which allows for orthogonal deprotection schemes under mild conditions.[3]
The incorporation of lipid moieties, such as the 16-carbon palmitoyl group, into peptides can dramatically alter their physicochemical properties, enhancing membrane affinity and cellular uptake.[4] Fmoc-D-Dap(Palm)-OH is a valuable building block for introducing a palmitoyl group onto the side chain of a peptide. The D-configuration of the diaminopropionic acid can confer increased proteolytic stability to the final peptide. This guide will provide a comprehensive protocol for the successful incorporation of this unique building block.
The SPPS Workflow: A Conceptual Overview
The fundamental principle of Fmoc-based SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid in the sequence.[5] This cycle is repeated until the desired peptide sequence is assembled on the solid support resin.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Challenges in Synthesizing Palmitoylated Peptides
The introduction of a long aliphatic chain like palmitic acid presents specific challenges during SPPS:
-
Hydrophobicity and Aggregation: The growing peptide chain becomes increasingly hydrophobic with the addition of Fmoc-D-Dap(Palm)-OH. This can lead to inter- or intra-chain aggregation, which shields the reactive sites and hinders subsequent deprotection and coupling steps.[6]
-
Steric Hindrance: While not as severe as some other modifications, the bulky nature of the palmitoyl group can create steric hindrance, slowing down the kinetics of the coupling reaction.[7] This necessitates the use of potent activation reagents and potentially longer coupling times.[8]
-
Solubility Issues: The final, cleaved lipopeptide may have poor solubility in aqueous solutions, complicating purification and analysis.
Detailed Protocol for SPPS of a Palmitoylated Peptide
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and available equipment.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for C-terminal amide peptides |
| Fmoc-D-Dap(Palm)-OH | High purity (>98%) | Palmitoylated amino acid building block |
| Standard Fmoc-amino acids | High purity (>98%) | Other amino acids in the sequence |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent |
| Dichloromethane (DCM) | Reagent grade | Solvent for washing and resin swelling |
| Piperidine | Reagent grade | Fmoc deprotection reagent |
| HBTU/HATU | Peptide synthesis grade | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage |
| Deionized Water (H₂O) | High purity | Scavenger for cleavage |
| Diethyl ether (cold) | Reagent grade | Peptide precipitation |
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the Rink Amide resin (200 mg, 0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Coupling of the First Amino Acid (Excluding Fmoc-D-Dap(Palm)-OH)
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[10]
-
If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activation mixture.
-
Once complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL).
Step 4: Iterative Deprotection and Coupling Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Step 5: Incorporation of Fmoc-D-Dap(Palm)-OH
-
Rationale: Due to the lipophilic nature and potential steric hindrance of Fmoc-D-Dap(Palm)-OH, a more potent coupling agent and potentially a double coupling strategy are recommended.[11]
-
Perform the Fmoc deprotection as described in Step 2.
-
In a separate vial, dissolve Fmoc-D-Dap(Palm)-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in a minimal amount of DMF. Note: You may need to gently warm the solution or add a small amount of DCM to fully dissolve the lipidated amino acid.
-
Add DIPEA (0.8 mmol, 8 eq.) and immediately add the solution to the resin.
-
Allow the coupling to proceed for 2-4 hours.
-
Perform a ninhydrin test. Due to the hydrophobic environment, the test may be less reliable. A negative result is desired.
-
Crucial Step: Regardless of the ninhydrin test result, it is highly recommended to perform a second, identical coupling (a "double coupling") to ensure the reaction goes to completion.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL) to help remove any non-polar residues.
Step 6: Final Fmoc Deprotection After the final amino acid has been coupled, remove the N-terminal Fmoc group using the procedure in Step 2.
Step 7: Cleavage and Final Deprotection
-
Safety Precaution: Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as TFA is highly corrosive.
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude lipopeptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Column: A C4 or C8 column is often more suitable for hydrophobic peptides than a C18 column.
-
Solvents: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.
-
Analysis: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Aggregation of the peptide chain; Steric hindrance from the palmitoyl group. | Use a more potent coupling agent like HATU. Perform a double coupling. Consider using a solvent mixture like DMF/DCM (1:1) to improve solvation. |
| Poor Yield | Incomplete cleavage; Loss of peptide during washes. | Ensure the resin is completely dry before adding the cleavage cocktail. Extend cleavage time to 4 hours. Be gentle during the ether precipitation and washing steps. |
| Peptide is Insoluble after Cleavage | High hydrophobicity of the final product. | Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO, isopropanol) before diluting with the HPLC mobile phase for injection. |
Workflow for Incorporating Fmoc-D-Dap(Palm)-OH
Caption: Recommended double-coupling workflow for Fmoc-D-Dap(Palm)-OH.
Conclusion
The synthesis of palmitoylated peptides using Fmoc-D-Dap(Palm)-OH is a robust method for creating valuable research tools and potential therapeutics. While the hydrophobic nature of the palmitoyl group introduces challenges such as aggregation and steric hindrance, these can be effectively overcome with optimized protocols. By employing potent coupling reagents like HATU, performing double couplings, and selecting appropriate purification strategies, researchers can successfully synthesize high-quality lipopeptides for a wide range of applications.
References
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Burgess, K. (2021, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dap(Aloc)-OH. Retrieved from [Link]
-
Research Science Alliance. (2022, June 4). Peptide Hand Synthesis Part 3: Deprotection [Video]. YouTube. Retrieved from [Link]
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Behrendt, L., et al. (2019). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. AMB Express, 9(1), 179. [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of S-palmitoylated peptides. Retrieved from [Link]
-
Frontiers. (2016). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Retrieved from [Link]
-
National Institutes of Health. (2010). Cellular palmitoylation and trafficking of lipidated peptides. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments [frontiersin.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis
Topic: Strategic Coupling of Fmoc-D-Dap(Palm)-OH in SPPS: A Guide to Overcoming Steric and Hydrophobic Challenges
Abstract
The incorporation of lipidated amino acids into peptides is a cornerstone of modern drug development and immunology research, enabling the synthesis of potent lipopeptides like Pam₃CSK₄ and other membrane-targeting constructs.[1] Fmoc-D-Dap(Palm)-OH, a D-diaminopropionic acid derivative featuring a C16 palmitoyl chain, is a critical building block in this field.[] However, its large, hydrophobic side chain presents significant challenges in standard Solid-Phase Peptide Synthesis (SPPS), including poor solubility, steric hindrance, and a tendency to promote on-resin aggregation.[3] This guide provides a detailed, experience-driven protocol for the efficient coupling of Fmoc-D-Dap(Palm)-OH. We will dissect the underlying chemical principles, offer optimized reaction conditions, and present a robust troubleshooting framework to empower researchers to successfully synthesize complex lipopeptides.
The Challenge: Understanding the Fmoc-D-Dap(Palm)-OH Building Block
Fmoc-D-Dap(Palm)-OH is a non-standard amino acid derivative characterized by three key components: the temporary Nα-Fmoc protecting group, the D-diaminopropionic acid core, and the side-chain amide-linked palmitoyl group.
-
Nα-Fmoc Group: Allows for the standard, base-labile deprotection strategy central to Fmoc-SPPS.[4]
-
D-Dap Core: Provides the chiral backbone and the side-chain amine for lipid attachment.
-
Palmitoyl (Palm) Group: This C16 saturated fatty acid imparts high lipophilicity. While essential for the final peptide's biological function, it is the primary source of synthetic difficulty. The long hydrocarbon chain can collapse onto itself and the growing peptide-resin, creating a hydrophobic microenvironment that repels polar solvents and sterically shields the reactive N-terminus of the peptide chain.[3]
Diagram 1: Structural components of the Fmoc-D-Dap(Palm)-OH building block.
Foundational SPPS Workflow: A Prerequisite for Success
Successful incorporation of any amino acid relies on the flawless execution of the fundamental SPPS cycle.[5] Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[6]
Diagram 2: The core Fmoc-SPPS cycle, highlighting the critical coupling step.
The primary challenge with Fmoc-D-Dap(Palm)-OH lies in Step 3. Standard coupling conditions are often insufficient, leading to low yields and deletion sequences. The causality is twofold:
-
Poor Solvation: The palmitoyl chain resists solvation in standard SPPS solvents like N,N-Dimethylformamide (DMF), promoting aggregation of the peptide chains on the resin. This physically blocks access to the reactive sites.[3]
-
Steric Hindrance: The bulky lipid moiety can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide.
Optimized Protocol for Coupling Fmoc-D-Dap(Palm)-OH
This protocol is designed to maximize coupling efficiency by addressing the specific challenges posed by the palmitoyl group.
Materials and Reagents
| Reagent/Material | Specification | Rationale |
| Resin | Standard SPPS resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) | Choice depends on the desired C-terminal functionality.[7] |
| Fmoc-D-Dap(Palm)-OH | High purity (>97%) | Purity is paramount for avoiding side reactions. |
| Solvents | Peptide synthesis grade DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | High-quality, amine-free solvents are critical.[7][8] NMP offers superior solvating properties for complex sequences compared to DMF.[8][9] |
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Standard reagent for efficient Fmoc removal.[4][10] |
| Coupling Reagents | HATU or HCTU | Potent uronium/aminium-based reagents ideal for sterically hindered couplings.[10][11] |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Required for the activation of the amino acid. Collidine is a weaker base and can sometimes reduce racemization risk.[10][12] |
| Monitoring Reagent | Kaiser Test Kit (Ninhydrin) | Essential for qualitatively assessing the presence of free primary amines, thus indicating coupling completion. |
Step-by-Step Coupling Procedure
This procedure assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
A. Resin Preparation and Swelling
-
Place the peptide-resin (post-synthesis of the preceding amino acid) in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for at least 30-60 minutes to ensure optimal accessibility of reactive sites.[13]
B. Fmoc Deprotection
-
Drain the swelling solvent.
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection.[10][13]
-
Drain the deprotection solution.
-
Wash the resin extensively to remove all traces of piperidine. This is a critical step.
-
5 x 5 mL with DMF
-
3 x 5 mL with DCM
-
3 x 5 mL with DMF
-
C. Activation and Coupling of Fmoc-D-Dap(Palm)-OH Causality Note: This step deviates from standard protocols. We use an increased excess of reagents, a more potent activator (HATU), and a solvent system (NMP or DMF/DCM mixture) designed to improve solubility and break up on-resin aggregation.
-
In a separate vial, dissolve Fmoc-D-Dap(Palm)-OH (225.9 mg, 0.4 mmol, 4 eq.) and HATU (152.1 mg, 0.4 mmol, 4 eq.) in 4 mL of NMP. Note: Gentle warming may be required for full dissolution.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
Drain the final wash solvent from the resin. Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).
D. Post-Coupling Wash and Monitoring
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly:
-
3 x 5 mL with NMP (or the coupling solvent used)
-
3 x 5 mL with DCM
-
3 x 5 mL with DMF
-
-
Perform a Kaiser test on a small sample of beads.
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid in your sequence.
-
Positive Result (beads turn dark blue): The coupling is incomplete. Free amines are still present. Proceed immediately to the troubleshooting/recoupling section.
-
Troubleshooting Incomplete Coupling
A positive Kaiser test after the initial coupling attempt is not uncommon with this building block. The key is a systematic response.
Diagram 3: Logic flow for troubleshooting incomplete coupling of Fmoc-D-Dap(Palm)-OH.
| Observation | Potential Cause | Recommended Action |
| Positive Kaiser Test | 1. On-Resin Aggregation: Hydrophobic interactions between palmitoyl chains and/or the peptide backbone are preventing access to N-termini. | Recouple: Repeat the coupling step (Section 3.2.C) with a freshly prepared activation solution. Extend the reaction time to 4-6 hours. Consider using a solvent mixture like 1:1 DMF:DCM to disrupt secondary structures. |
| (Blue Beads) | 2. Insufficient Activation/Steric Hindrance: The coupling reaction is too slow to go to completion under the initial conditions. | Elevate Temperature: Perform the recoupling at 35-40°C to increase reaction kinetics. |
| Kaiser Test Still Positive | Persistent Aggregation/Highly Hindered Site: The remaining free amines are inaccessible. | Capping: To prevent the formation of deletion peptides in the final product, cap the unreacted N-termini. Treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 30 minutes. This acetylates the free amines, rendering them unreactive for subsequent cycles. |
Conclusion
The successful incorporation of Fmoc-D-Dap(Palm)-OH is a crucial yet challenging step in the synthesis of advanced lipopeptides. Standard SPPS protocols are often inadequate due to the profound steric and hydrophobic effects of the C16 palmitoyl chain. By understanding the underlying causes of these difficulties, researchers can adopt a strategic approach. The keys to success are the use of potent coupling reagents like HATU, optimized solvent systems such as NMP to enhance solubility, extended reaction times, and diligent in-process monitoring via the Kaiser test. The troubleshooting framework provided herein offers a reliable pathway to mitigate failures, ensuring the synthesis of high-purity lipopeptides for downstream applications in research and drug development.
References
-
Aapptec Peptides. Fmoc-D-Dap(Aloc)-OH [178924-05-5]. [Link]
-
ResearchGate. General procedure of Fmoc-strategy SPPS and solution-phase.... [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
PLOS Pathogens. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation. [Link]
-
Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
PubMed. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. [Link]
-
PubChem. Fmoc-Dap-OH | C18H18N2O4 | CID 688638. [Link]
-
The Royal Society of Chemistry. (PDF) Toll-like receptor agonist lipopeptides self-assemble into distinct nanostructures. [Link]
-
RSC Publishing. 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Frontiers in Immunology. Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response. [Link]
-
Reddit. Solid Phase Synthesis-- What are the major problems in the lab?. [Link]
-
ChemSusChem. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
RSC Advances. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4. [Link]
-
Molecules. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. [Link]
-
The Protein Journal. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
ResearchGate. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. [Link]
-
SpringerLink. Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. [Link]
-
International Journal of Medical Sciences. SPPS Resins Impact the PNA-Syntheses' Improvement. [Link]
Sources
- 1. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation | PLOS Pathogens [journals.plos.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-D-Dap(Palm)-OH loading on Wang vs Rink Amide resin
Topic: High-Efficiency Loading of Fmoc-D-Dap(Palm)-OH onto Wang vs. Rink Amide Resins Content Type: Application Note & Protocol Guide Audience: Peptide Chemists, Drug Development Scientists
Executive Summary
The incorporation of lipidated amino acids like Fmoc-D-Dap(Palm)-OH (Fmoc-D-2,3-diaminopropionic acid with a side-chain palmitoyl group) is a critical strategy in the synthesis of long-acting peptide therapeutics, such as GLP-1 agonists. The lipid moiety facilitates albumin binding, extending plasma half-life.[1] However, the hydrophobicity of the palmitoyl chain and the steric bulk of the residue present significant challenges during the initial resin loading step.
This guide provides a comparative technical analysis and optimized protocols for loading Fmoc-D-Dap(Palm)-OH onto Wang (C-terminal acid) and Rink Amide (C-terminal amide) resins. It addresses the specific solubility requirements of lipidated residues and mitigates racemization risks associated with D-amino acids.
Resin Selection & Mechanistic Logic
The choice between Wang and Rink Amide resin is dictated primarily by the desired C-terminal functionality of the final peptide, but the chemistry of attachment differs fundamentally.
-
Wang Resin (p-Alkoxybenzyl Alcohol): Yields a C-terminal Carboxylic Acid (-COOH). Loading requires esterification , a reaction that is thermodynamically more difficult than amide bond formation and prone to racemization (epimerization) due to the activation methods required (typically carbodiimide/DMAP).
-
Rink Amide Resin: Yields a C-terminal Amide (-CONH₂). Loading requires standard amide bond formation after Fmoc-deprotection of the linker. This is generally faster and lower risk, but the resin must be handled to prevent aggregation of the growing lipidated chain.
Decision Framework
Figure 1: Decision tree for resin selection based on target functionality and chemical constraints.
Critical Pre-Requisite: Solubility & Solvent Systems
The Challenge: The palmitoyl (C16) chain renders Fmoc-D-Dap(Palm)-OH poorly soluble in pure DMF, the standard solvent for SPPS. Incomplete solubilization leads to low loading and resin heterogeneity.
The Solution: Use a binary solvent system.
-
Recommended Solvent: 50:50 (v/v) DCM:DMF or pure NMP (N-methylpyrrolidone).
-
Why: DCM (Dichloromethane) solvates the lipid chain effectively, while DMF/NMP solvates the Fmoc group and the resin matrix.
Protocol A: Loading onto Wang Resin (Esterification)[4]
Objective: Form an ester bond between the carboxyl group of Fmoc-D-Dap(Palm)-OH and the hydroxyl group of the Wang linker.[2] Risk: The use of DMAP (4-Dimethylaminopyridine) is necessary for catalysis but increases the risk of C-alpha racemization, converting D-Dap to L-Dap.
Materials
-
Wang Resin (0.5 – 0.8 mmol/g loading).
-
Fmoc-D-Dap(Palm)-OH (3.0 equivalents relative to resin).
-
DIC (Diisopropylcarbodiimide) (3.0 equivalents).
-
DMAP (0.1 equivalents) – Strictly controlled amount.[3]
-
Solvent: Anhydrous DCM/DMF (1:1).
Step-by-Step Protocol
-
Resin Swelling:
-
Weigh resin into a reactor vessel.
-
Swell in DCM for 30 minutes. Drain.
-
-
Activation:
-
In a separate glass vial, dissolve Fmoc-D-Dap(Palm)-OH (3 eq) in the minimum volume of DCM/DMF (1:1). Ensure complete dissolution (sonicate if necessary).
-
Add DIC (3 eq) to the amino acid solution.
-
Crucial: Stir for 2-3 minutes before adding to the resin to generate the O-acylisourea intermediate.
-
-
Coupling (Esterification):
-
Add the activated amino acid solution to the resin.
-
Add the DMAP solution (0.1 eq dissolved in DMF) last.
-
Note: Do not premix DMAP with the activated acid for long periods.
-
-
Incubation:
-
Agitate at room temperature for 2 to 4 hours .
-
Optimization: For lipidated AAs, extending to 4 hours ensures diffusion into the resin pores, but do not exceed 6 hours to minimize racemization.
-
-
Washing:
-
Drain and wash: DMF (3x), DCM (3x).
-
-
Capping (Mandatory):
-
Unreacted hydroxyl groups on the Wang resin must be capped to prevent deletion sequences.
-
Treat with Acetic Anhydride/Pyridine/DCM (10:10:80) for 30 minutes.
-
-
Loading Test:
-
Perform a UV-based Fmoc determination (see Section 6) to calculate substitution level.
-
Protocol B: Loading onto Rink Amide Resin (Amidation)[3]
Objective: Form an amide bond. This requires removing the Fmoc group from the Rink linker first.[4] Advantage: Amide bond formation is rapid and does not require DMAP, significantly preserving stereochemistry.
Materials
-
Rink Amide MBHA Resin (0.5 – 0.7 mmol/g).
-
Fmoc-D-Dap(Palm)-OH (3.0 equivalents).
-
Activator: DIC/Oxyma Pure (preferred) or HATU/DIPEA.
-
Solvent: DCM/DMF (1:1) or NMP.[5]
Step-by-Step Protocol
-
Resin Swelling:
-
Swell Rink Amide resin in DCM for 30 minutes. Drain.
-
-
Fmoc Deprotection (Linker Activation):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x). Ensure all piperidine is removed.
-
-
Activation & Coupling:
-
Dissolve Fmoc-D-Dap(Palm)-OH (3 eq) and Oxyma Pure (3 eq) in DCM/DMF (1:1).
-
Add DIC (3 eq). Stir for 2 minutes.
-
Add the mixture to the deprotected resin.[5]
-
-
Incubation:
-
Agitate for 60 to 90 minutes at room temperature.
-
Note: The amide bond forms faster than the ester bond on Wang resin.
-
-
Washing:
-
Drain and wash: DMF (3x), DCM (3x).
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.[3]
-
Comparative Analysis & Quality Control
Workflow Comparison
Figure 2: Comparative workflow for Wang vs. Rink Amide loading.
Technical Comparison Table
| Feature | Wang Resin Loading | Rink Amide Resin Loading |
| Bond Type | Ester (Acid labile) | Amide (Acid labile) |
| Reagents | DIC / DMAP (Catalyst) | DIC / Oxyma or HATU / DIPEA |
| Racemization Risk | Moderate to High (due to DMAP) | Low |
| Reaction Time | Slow (2–6 hours) | Fast (1–2 hours) |
| Solvent Preference | DCM/DMF (1:1) | DCM/DMF (1:1) or NMP |
| Capping Reagent | Acetic Anhydride / Pyridine | Acetic Anhydride / DIPEA |
| Loading Efficiency | Variable (60–80% typical) | High (>90% typical) |
Loading Determination (UV Assay)
For both resins, verify loading before proceeding:
-
Dry a small aliquot of resin (5–10 mg).
-
Treat with 20% Piperidine/DMF in a volumetric flask.
-
Measure UV absorbance of the solution at 290 nm (extinction coefficient
= 5800 M⁻¹cm⁻¹). -
Calculate loading (mmol/g) using Beer-Lambert law.
Troubleshooting & Optimization
-
Low Loading:
-
Cause: Steric hindrance of the Palmitoyl chain or aggregation.
-
Fix: Use MSNT/MelIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) for Wang resin. This is a highly efficient esterification method that avoids DMAP-induced racemization.
-
Fix: Increase temperature to 40°C (use caution with Cys/His, but Dap is generally stable).
-
-
Solubility Issues:
-
If the solution turns cloudy upon adding DIC, the urea byproduct may be precipitating, or the lipid is crashing out.
-
Fix: Switch to pure NMP or add 1% Triton X-100 to the coupling mixture to disrupt hydrophobic aggregation.
-
-
Racemization (D- to L- conversion):
-
If chiral HPLC shows significant L-isomer, eliminate DMAP. Use the MSNT method or switch to Sieber Amide resin (if amide is acceptable) which allows ultra-mild loading conditions.
-
References
-
Biotage. How to quantify your first amino acid loading onto Wang resins. [Link]
-
Iris Biotech. Peptide Modifiers: Lipidated Amino Acids (Liraglutide/Semaglutide analogues). [Link]
Sources
Optimizing Fmoc Deprotection for Lipidated Amino Acids: An Application Note and Protocol Guide
Introduction: The Challenge and Opportunity of Lipidated Peptides
Lipidated peptides, molecules where a lipid moiety is covalently attached to a peptide backbone, are at the forefront of therapeutic and immunological research. This strategic fusion of lipid and peptide components can dramatically enhance the pharmacological properties of peptide-based drugs, improving their stability, bioavailability, and ability to cross cell membranes. In vaccine development, lipopeptides, such as those containing dipalmitoyl-S-glyceryl cysteine (Pam2Cys), are potent toll-like receptor 2 (TLR-2) agonists, serving as self-adjuvanting systems that can elicit robust immune responses.[1][2]
However, the synthesis of these promising molecules via solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is not without its challenges. The introduction of long, hydrophobic lipid chains can significantly impact the efficiency of key synthetic steps, most notably the removal of the temporary Fmoc protecting group from the N-terminal amine. Incomplete Fmoc deprotection is a critical failure point in SPPS, leading to the accumulation of deletion sequences and complex purification challenges.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and optimizing the Fmoc deprotection time for lipidated amino acids. We will delve into the mechanistic underpinnings of Fmoc removal, explore the unique challenges posed by lipidated residues, and provide detailed, field-proven protocols to ensure the successful synthesis of high-purity lipopeptides.
The Mechanism of Fmoc Deprotection: A Two-Step Process
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[4] Understanding this two-step mechanism is fundamental to troubleshooting and optimizing the deprotection of sterically hindered or aggregation-prone sequences, such as those involving lipidated amino acids.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3]
-
β-Elimination: This initial deprotonation facilitates a subsequent elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. The deprotected N-terminal amine of the peptide is then liberated.
The base used for deprotection also serves as a scavenger for the reactive DBF intermediate, preventing its re-addition to the newly liberated amine, which would result in chain termination.[3]
Caption: Mechanism of Fmoc Deprotection.
Factors Influencing Fmoc Deprotection Time in Lipidated Amino Acids
Standard Fmoc deprotection protocols, often calling for a 7-minute treatment with 20% piperidine in N,N-dimethylformamide (DMF), may prove insufficient for lipidated residues.[5] Several factors contribute to the need for extended deprotection times:
-
Steric Hindrance: The bulky nature of lipid chains, such as palmitoyl (C16) or stearoyl (C18) groups, can sterically hinder the approach of the piperidine base to the Fmoc group. This is analogous to the challenges observed with other bulky side-chain protecting groups, like the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine, which often require longer deprotection times.[3]
-
Peptide Aggregation: The hydrophobic lipid chains promote inter- and intra-chain aggregation of the growing peptide on the solid support. This aggregation can physically mask the Fmoc-protected N-terminus, preventing efficient access of the deprotection solution. Hydrophobic peptide sequences are known to be prone to aggregation, and the presence of one or more lipid chains exacerbates this issue.[3]
-
Solvent Environment: The choice of solvent is critical. While DMF is the standard solvent for SPPS, its ability to disrupt the hydrophobic interactions driving aggregation can be limited. In cases of severe aggregation, alternative solvents or co-solvents may be necessary.
| Factor | Impact on Deprotection Time | Rationale | Recommended Action |
| Lipid Chain Length | Longer chains generally require longer deprotection times. | Increased steric hindrance and hydrophobicity lead to greater aggregation. | Empirically determine optimal time for each specific lipidated amino acid. Start with extended times (e.g., 2 x 20 min) and optimize downwards. |
| Density of Lipidation | Multiple lipidated residues in close proximity necessitate significantly longer deprotection. | Amplified aggregation effects. | Consider using stronger deprotection reagents or chaotropic agents. |
| Peptide Sequence | Hydrophobic peptide sequences adjacent to the lipidated residue can worsen aggregation. | Synergistic effect of hydrophobic peptide backbone and lipid chains. | Careful sequence design if possible; otherwise, employ optimized deprotection protocols. |
| Solid Support | Resin type and loading can influence aggregation. | Lower loading levels can reduce inter-chain interactions. Resins like PEG-grafted supports can improve solvation. | Use a low-loading resin (e.g., 0.2-0.4 mmol/g). Consider specialized resins for difficult sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for non-lipidated residues)
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the resin slurry for 7 minutes at room temperature.[5]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Optimized Fmoc Deprotection for Lipidated Amino Acids
This protocol is recommended for single lipidated residues or sequences with moderate aggregation potential.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Extended Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the resin slurry for an extended period, for example, 2 x 20 minutes at room temperature. After the first 20 minutes, drain the solution and add a fresh portion of the deprotection reagent.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Fmoc Deprotection using DBU for Highly Aggregated Lipopeptides
For sequences that exhibit severe aggregation and incomplete deprotection with piperidine, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[6][7]
Caution: DBU is a very strong base and can promote side reactions, such as aspartimide formation, if aspartic acid is present in the sequence.[6]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Solvent Removal: Drain the DMF.
-
DBU Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF. The piperidine is included to act as a scavenger for the DBF byproduct.[8]
-
Agitation: Agitate the resin for 5-15 minutes, monitoring the reaction progress carefully.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5 x 1 min) to remove all traces of the strong base.
Caption: Workflow for Optimizing Fmoc Deprotection.
Monitoring Fmoc Deprotection
Visual inspection of the resin is often insufficient to confirm complete deprotection, especially with lipidated peptides where aggregation can be a persistent issue. Therefore, a qualitative test to detect the presence of free primary amines is crucial.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[4]
-
Procedure:
-
Take a small sample of resin beads (1-2 mg) after the deprotection and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Incomplete Deprotection): The beads and/or the solution turn a deep blue color, indicating the presence of unreacted Fmoc-protected amines.
-
Negative Result (Complete Deprotection): The beads and solution remain colorless or turn a faint yellow/brown, indicating the absence of free primary amines and thus complete deprotection.[4]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Positive Kaiser Test) | - Insufficient deprotection time.- Peptide aggregation.- Steric hindrance from the lipid chain. | - Increase the deprotection time (e.g., from 1 x 7 min to 2 x 20 min).- Repeat the deprotection step.- Switch to a stronger deprotection reagent like a DBU-containing solution (Protocol 3).- Consider using a different solvent system (e.g., NMP instead of DMF). |
| Low Yield of Final Lipopeptide | - Accumulation of deletion sequences due to incomplete deprotection at multiple steps. | - Carefully monitor deprotection at each step, especially after the introduction of the lipidated amino acid.- Optimize the deprotection time for the specific lipidated residue early in the synthesis. |
| Side Reactions (e.g., Aspartimide Formation) | - Use of a strong base like DBU with sequences containing aspartic acid. | - Avoid DBU if Asp is present. If a stronger base is necessary, use it with caution and for the minimum time required. |
Conclusion
The successful synthesis of lipidated peptides hinges on the careful optimization of the Fmoc deprotection step. The inherent challenges of steric hindrance and aggregation posed by lipid chains necessitate a departure from standard protocols. By extending deprotection times, employing stronger bases like DBU when appropriate, and diligently monitoring the reaction progress with methods such as the Kaiser test, researchers can overcome these obstacles. The protocols and guidelines presented in this application note provide a robust framework for the efficient and high-fidelity synthesis of these therapeutically and immunologically significant molecules.
References
-
AAPPTec (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. Retrieved from [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Ralhan, K., KrishnaKumar, V.G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(125), 104417-104425. Retrieved from [Link]
- Chua, B.Y., et al. (2011). Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. In Vaccine Design (pp. 141-156). Humana Press.
- Metzger, J.W., et al. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. International journal of peptide and protein research, 38(6), 545–554.
-
Oreate AI (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B.G., & Albericio, F. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(22), 7765-7770. Retrieved from [Link]
- Fields, G.B., & Fields, C.G. (1994). Methods for Removing the Fmoc Group. In M.W. Pennington & B.M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
- Garcia de la Torre, B., & Albericio, F. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(22), 7765-7770.
-
Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1193. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
- Hartrampf, N., et al. (2020). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic letters, 22(15), 5891–5895.
- Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-D-Dap(Palm)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The covalent attachment of lipids to peptides, or lipidation, is a critical strategy in drug development to enhance the therapeutic potential of peptide-based candidates. This modification can improve cell membrane permeability, prolong in vivo half-life, and enhance protein-protein interactions. Fmoc-D-Dap(Palm)-OH, a derivative of D-diaminopropionic acid featuring a side-chain palmitoyl group, is a key building block for introducing this modification via Solid-Phase Peptide Synthesis (SPPS).[] This guide provides an in-depth technical analysis and detailed protocols for the incorporation of Fmoc-D-Dap(Palm)-OH into peptide sequences using both manual and automated SPPS methodologies. We will explore the causal relationships behind experimental choices, present self-validating protocols, and offer insights into overcoming the unique challenges posed by this sterically hindered and hydrophobic amino acid derivative.
Introduction: The Significance of Palmitoylation and the Role of Fmoc-D-Dap(Palm)-OH
Protein palmitoylation is a reversible post-translational modification that plays a crucial role in regulating protein trafficking, stability, and function.[2][3] In therapeutic peptide design, the introduction of a palmitoyl group can significantly enhance a peptide's pharmacokinetic and pharmacodynamic properties.[] The long hydrocarbon chain of the palmitoyl group increases the lipophilicity of the peptide, facilitating its interaction with and passage through cellular membranes.[][4]
Fmoc-D-Dap(Palm)-OH is an elegantly designed building block for peptide chemists. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function allows for its seamless integration into standard Fmoc-based SPPS workflows.[] The palmitoyl group is attached to the side-chain amino group of D-diaminopropionic acid, providing a stable lipid modification. The use of the D-amino acid can also impart resistance to enzymatic degradation.
The primary challenge in synthesizing peptides with Fmoc-D-Dap(Palm)-OH lies in its significant steric bulk and hydrophobicity. These characteristics can lead to incomplete coupling reactions and peptide aggregation on the solid support, ultimately resulting in lower yields and purity of the final product.[5][6] This guide will address these challenges by providing optimized protocols and a comparative analysis of manual and automated synthesis approaches.
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated SPPS depends on various factors, including the complexity of the peptide, the desired scale of synthesis, available resources, and the need for process optimization.
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility & Control | High. Allows for real-time adjustments and troubleshooting. | Moderate to High. Dependent on the synthesizer's software and hardware capabilities. |
| Throughput | Low. Best suited for single or a small number of peptides. | High. Capable of synthesizing multiple peptides in parallel.[7] |
| Reproducibility | Operator-dependent. Prone to human error.[8] | High. Consistent and reproducible results. |
| Time & Labor | Time-consuming and labor-intensive.[8] | Significantly faster and requires less hands-on time.[7][8] |
| Reagent Consumption | Can be optimized for minimal waste. | Generally higher, although modern systems have features to reduce solvent usage.[7][9] |
| Cost (Initial Investment) | Low. Requires basic laboratory glassware and equipment. | High. Significant capital investment for the synthesizer. |
Automated synthesis is generally faster and more successful for routine peptide synthesis due to reduced potential for human error.[8] However, for complex syntheses involving challenging residues like Fmoc-D-Dap(Palm)-OH, the fine control offered by manual synthesis can be advantageous for troubleshooting and optimization.
Core Principles and Causality in Synthesizing Palmitoylated Peptides
Successful incorporation of Fmoc-D-Dap(Palm)-OH requires careful consideration of the following factors:
-
Solubility: The hydrophobicity of Fmoc-D-Dap(Palm)-OH can lead to poor solubility in standard SPPS solvents like N,N-dimethylformamide (DMF). This can result in inefficient delivery of the amino acid to the reaction vessel and incomplete coupling. The use of solvent mixtures or alternative solvents may be necessary to ensure complete solubilization.
-
Steric Hindrance: The bulky palmitoyl group can sterically hinder the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain. To overcome this, highly efficient coupling reagents and potentially longer coupling times or double coupling strategies are often required.
-
Peptide Aggregation: The increasing hydrophobicity of the peptide chain after the addition of Fmoc-D-Dap(Palm)-OH can promote inter- and intra-chain aggregation on the solid support. This can block reactive sites and lead to truncated or deletion sequences. Strategies to disrupt aggregation, such as the use of chaotropic salts or specialized resins, may be necessary.[6]
-
Cleavage and Deprotection: The final cleavage of the palmitoylated peptide from the resin and the removal of side-chain protecting groups must be carefully optimized. The hydrophobic nature of the final product can make it prone to precipitation and difficult to handle during workup.
Detailed Application Protocols
Manual Solid-Phase Peptide Synthesis Protocol
This protocol provides a step-by-step guide for the manual incorporation of Fmoc-D-Dap(Palm)-OH.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-D-Dap(Palm)-OH
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Experimental Workflow:
Caption: Manual SPPS workflow for incorporating Fmoc-D-Dap(Palm)-OH.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Coupling of Fmoc-D-Dap(Palm)-OH:
-
Dissolve Fmoc-D-Dap(Palm)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Note: Ensure complete dissolution, gentle warming may be required.
-
Add the activation mixture to the resin and agitate for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of the palmitoyl group.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with Reagent K for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol (Example: CEM Liberty Blue)
This protocol outlines the automated synthesis of a palmitoylated peptide using a microwave-assisted peptide synthesizer.
Materials and Reagents:
-
As per the manual protocol.
-
Automated peptide synthesizer (e.g., CEM Liberty Blue).[10]
Experimental Workflow:
Sources
- 2. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. cemis.tech [cemis.tech]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Liberty Blue 2.0 - Microwave Peptide Synthesizer [cem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Strategic Integration of Fmoc-D-Dap(Palm)-OH in Peptide Vaccine Synthesis
Application Note & Protocol Guide
Introduction: The Rise of Self-Adjuvanting Vaccines
Peptide-based vaccines offer high specificity and safety but often suffer from poor immunogenicity and rapid enzymatic degradation. The integration of lipid moieties—specifically palmitic acid—transforms these inert peptides into "self-adjuvanting" entities.
This guide focuses on Fmoc-D-Dap(Palm)-OH (Fmoc-D-2,3-diaminopropionic acid-N
Why Fmoc-D-Dap(Palm)-OH?
-
TLR2 Agonism: The lipid tail mimics bacterial lipoproteins, engaging Toll-Like Receptor 2 (TLR2) on Antigen Presenting Cells (APCs). This triggers the innate immune response without external adjuvants.
-
Metabolic Stability: The D-configuration renders the residue resistant to endogenous proteases, extending the vaccine's half-life in serum.
-
Micellar Presentation: The amphipathic nature drives the formation of nanoparticles/micelles, enhancing uptake by dendritic cells.
Mechanism of Action: TLR2 Signaling
The efficacy of Dap(Palm) conjugates relies on the physical engagement of the lipid tail with the hydrophobic pocket of TLR2 heterodimers.
Figure 1: Mechanism of action for mono-palmitoylated peptide vaccines. The lipid tail drives self-assembly and specific TLR2 engagement, bridging innate and adaptive immunity.
Strategic Considerations for SPPS
Synthesizing lipidated peptides presents unique physicochemical challenges, primarily aggregation and solubility . The hydrophobic lipid tail interacts with the polystyrene resin, often causing "difficult sequences" where coupling efficiency drops drastically.
Critical Decision Matrix
| Parameter | Recommendation | Rationale |
| Resin Choice | Rink Amide MBHA (Low Loading: < 0.4 mmol/g) | Low loading prevents steric crowding of bulky lipid tails. MBHA provides better swelling in DCM than PEG-based resins for lipid steps. |
| Positioning | N-Terminus or C-Terminus | N-terminal insertion is standard. Internal insertion requires careful solubility management to prevent chain termination. |
| Solvent System | DCM/DMF (1:1) | Pure DMF is insufficient for dissolving Palmitoyl-AAs. Dichloromethane (DCM) breaks hydrophobic aggregation. |
| Coupling Reagent | HATU or DIC/Oxyma | HBTU/DIEA is often too weak for the steric bulk of the lipid. HATU ensures complete conversion. |
Detailed Protocol: Synthesis & Conjugation
Phase A: Preparation of the Building Block
Fmoc-D-Dap(Palm)-OH is hydrophobic. Do not attempt to dissolve it in pure DMF.
-
Calculate 3.0 equivalents (relative to resin loading) of Fmoc-D-Dap(Palm)-OH.
-
Dissolve in a minimal volume of DCM (Dichloromethane) .
-
Once dissolved, dilute with an equal volume of DMF .
-
Note: If the solution turns cloudy, add a small amount of NMP (N-methyl-2-pyrrolidone).
-
Phase B: Coupling Reaction (The "Double Couple" Strategy)
Due to the value of the building block and the difficulty of the coupling, a double coupling cycle is mandatory.
Step 1: Activation
-
Amino Acid: 3.0 eq Fmoc-D-Dap(Palm)-OH
-
Activator: 2.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: 6.0 eq DIPEA (Diisopropylethylamine)
-
Procedure: Pre-activate for 2 minutes in the DCM/DMF mixture before adding to the resin.
Step 2: Reaction
-
Agitate: 2 hours at Room Temperature.
-
Warning: Do not use microwave heating >50°C for this step. While lipids are stable, the risk of racemization at the
-carbon increases with temperature in the presence of the lipid tail.
-
-
Wash: DCM (3x), DMF (3x), DCM (3x). The extensive DCM washes are crucial to remove unreacted lipid which sticks to the resin.
Step 3: Capping (Vital)
-
Treat resin with Acetic Anhydride/Pyridine/DMF (1:2:10) for 10 minutes. This terminates any unreacted chains, preventing deletion sequences that are impossible to purify later.
Phase C: Cleavage & Work-up
Lipidated peptides act like surfactants. They foam and do not precipitate easily in cold ether.
-
Cleavage Cocktail: Use TFA/TIS/H2O (95:2.5:2.5) .
-
Modification: If the sequence contains Met/Cys, add 2.5% EDT (Ethane dithiol).
-
-
Duration: 2–3 hours.
-
Precipitation Challenge:
-
Standard: Drop filtrate into ice-cold diethyl ether.
-
Lipid Issue: It may form a sticky "gum" rather than a powder.
-
Solution: Centrifuge the gum at 4°C. Decant ether. Resuspend in fresh ether and sonicate. Repeat 3x until a solid powder forms.
-
Alternative: If ether fails, evaporate TFA under nitrogen flow, dissolve the residue in Acetic Acid/Water (1:1) , and lyophilize directly.
-
Purification Strategy (HPLC)
Standard C18 columns often retain palmitoylated peptides too strongly, leading to broad peaks or irreversible binding.
Workflow Diagram
Figure 2: Decision tree for the purification of hydrophobic lipopeptides.
Protocol
-
Column: Use a C4 or C8 semi-prep column. The shorter alkyl chains allow the lipid tail to elute with sharper peak shape.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (70:30) . The addition of Isopropanol helps solvate the lipid tail and prevents aggregation on the column.
-
Gradient: Start higher than usual. E.g., 40% B to 90% B over 30 minutes.
-
Temperature: Maintain column at 45°C–60°C . Elevated temperature is the single most effective tool for sharpening lipopeptide peaks.
Quality Control & Validation
Every batch must pass these checkpoints to ensure the lipid is intact and the peptide is pure.
| Method | Checkpoint | Acceptance Criteria |
| ESI-MS | Mass Verification | Observed Mass = Theoretical Mass ± 1 Da. Look for |
| HPLC (Analytical) | Purity | > 95% purity at 214nm. No "doublet" peaks (indicates racemization). |
| Solubility | Reconstitution | Must form a clear solution or stable micelle in PBS (often requires mild sonication). |
References
-
Toth, I., et al. (2008). "Lipid-core peptide systems for gene and drug delivery." Current Drug Delivery. (Discusses the foundational chemistry of lipid-peptide conjugation).
-
Zaman, M., et al. (2013). "Self-adjuvanting polyacrylate-based delivery system for a synthetic Group A Streptococcus vaccine." Journal of Controlled Release. (Demonstrates the efficacy of Dap(Palm) in vaccine constructs).
-
Biotage Application Note. "Purification of Hydrophobic Peptides." (Technical basis for C4/C8 column selection).
-
Sigma-Aldrich. "Cleavage Cocktails for Fmoc Synthesis." (Standard protocols for TFA cleavage).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Fmoc-D-Dap(Palm)-OH in DMF
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Fmoc-D-Dap(Palm)-OH. As researchers and drug development professionals, you are aware that incorporating lipidated amino acids is crucial for developing novel peptides with enhanced properties, such as improved cell permeability. However, these modifications introduce significant synthetic challenges, most notably poor solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).
This guide provides a structured, in-depth approach to understanding and overcoming the solubility issues associated with Fmoc-D-Dap(Palm)-OH, ensuring its effective use in your automated or manual synthesis workflows. We will move from foundational knowledge to practical, step-by-step troubleshooting protocols, grounded in chemical principles.
Part 1: Understanding the Solubility Challenge
Q1: Why is Fmoc-D-Dap(Palm)-OH so difficult to dissolve in DMF?
The poor solubility of Fmoc-D-Dap(Palm)-OH is a direct consequence of its molecular architecture. The molecule possesses distinct regions with conflicting polarity characteristics, leading to strong intermolecular aggregation that DMF alone struggles to disrupt.
-
The Lipophilic Palmitoyl Tail: The 16-carbon palmitoyl group is a large, nonpolar aliphatic chain. In a polar aprotic solvent like DMF, these chains tend to associate with each other through hydrophobic interactions, similar to how oil separates from water. This is a primary driver of aggregation and precipitation.[1]
-
The Aromatic Fmoc Group: The bulky, planar fluorenylmethoxycarbonyl (Fmoc) protecting group is prone to forming intermolecular π-π stacking interactions. This creates ordered, quasi-crystalline structures that are difficult to solvate.
-
Hydrogen Bonding: The carboxylic acid and the secondary amide in the side chain can participate in hydrogen bonding, further contributing to self-assembly and reducing interaction with the solvent.
These non-covalent forces cause the molecules to "stick" to each other more strongly than they interact with the DMF solvent molecules, resulting in low solubility.
Caption: Molecular regions of Fmoc-D-Dap(Palm)-OH contributing to aggregation.
Part 2: Frequently Asked Questions (FAQs)
Q2: My Fmoc-D-Dap(Palm)-OH solution in DMF is cloudy. What is the first thing I should try?
A cloudy solution indicates incomplete dissolution or the formation of a fine suspension. The immediate, and least aggressive, first step is to apply mechanical energy.
-
Action: Vigorously vortex the vial for 1-2 minutes. If you have access to a bath sonicator, sonicate the vial for 5-10 minutes at room temperature.[2] Sonication uses high-frequency sound waves to create cavitation bubbles, and their collapse generates localized energy that can effectively break up particle aggregates.[3][4]
-
Verification: After sonication, let the vial stand for a minute. A successfully dissolved solution will be completely clear and transparent. If cloudiness persists, proceed to the advanced troubleshooting steps.
Q3: Is it safe to heat the solution to improve solubility? What are the limits?
Controlled heating can significantly improve solubility by providing the thermal energy needed to overcome the intermolecular forces driving aggregation. However, it must be done with caution.
-
Action: Gently warm the solution to 35-40°C for 5-10 minutes, with intermittent vortexing. Do not exceed 50°C.
-
Causality & Risk: While DMF is a standard SPPS solvent, prolonged exposure to high temperatures can lead to two primary issues:
-
Fmoc-Group Instability: The Fmoc group can become thermally labile, especially in the presence of any trace amine impurities in the DMF, potentially leading to premature deprotection.[5]
-
Racemization: Excessive heat can increase the risk of racemization at the α-carbon, compromising the chiral purity of your final peptide.
-
-
Best Practice: Always use a freshly prepared, heated solution immediately for coupling. Do not store heated solutions.
Q4: Can I pre-dissolve the amino acid and store the solution for later use?
It is strongly discouraged to store solutions of Fmoc-D-Dap(Palm)-OH, especially in DMF.
-
Causality & Risk:
-
Degradation of DMF: DMF can slowly decompose to form dimethylamine and formic acid.[6] Dimethylamine is a base that can cause slow cleavage of the Fmoc protecting group, even at room temperature, leading to the insertion of a double-addition impurity in your peptide sequence.[6]
-
Precipitation: Due to its high propensity for aggregation, the dissolved amino acid may precipitate out of the solution over time, even if it was initially clear. This will lead to inaccurate concentrations being delivered by the synthesizer.
-
-
Best Practice: Always prepare the solution immediately before the coupling step. This ensures that the correct concentration of active reagent is used, minimizing potential side reactions.[7]
Part 3: In-Depth Troubleshooting Workflow
When standard dissolution methods fail, a systematic approach is necessary. The following workflow provides a logical progression from the least to the most aggressive techniques.
Caption: Systematic workflow for dissolving Fmoc-D-Dap(Palm)-OH in DMF.
Protocol 1: Enhanced Dissolution via Sonication
This protocol utilizes mechanical energy to disrupt aggregates without thermal input.
Methodology:
-
Weigh the required amount of Fmoc-D-Dap(Palm)-OH into a clean, dry vial suitable for your synthesizer.
-
Add the calculated volume of high-purity, SPPS-grade DMF.
-
Cap the vial securely.
-
Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent portion of the vial.
-
Sonicate for 10-15 minutes. The water in the bath may warm slightly; this is generally acceptable but monitor to ensure it does not exceed 30°C.[3]
-
Remove the vial and vortex for 30 seconds.
-
Verification: Visually inspect the solution against a bright background. It should be completely transparent with no visible particulates. If particles remain, proceed to Protocol 2.
Protocol 2: Dissolution via Controlled Heating
This protocol applies minimal thermal energy to aid solvation.
Methodology:
-
Following an unsuccessful attempt with sonication, take the same vial.
-
Place the vial in a dry block heater or a temperature-controlled water bath set to 40°C .
-
Heat the solution for 5-10 minutes.
-
Every 2-3 minutes during heating, remove the vial and vortex vigorously for 30 seconds to facilitate dissolution.
-
After the heating cycle, perform a final visual inspection.
-
Verification & Use: If the solution is clear, it must be used immediately in the coupling reaction. Do not allow the solution to cool back to room temperature, as precipitation is likely to reoccur.
Protocol 3: Improving Polarity with a Co-Solvent
If DMF alone is insufficient, adding a less polar co-solvent like Dichloromethane (DCM) can disrupt hydrophobic interactions. The less polar environment can better solvate the palmitoyl chain, while the DMF solvates the more polar regions of the molecule.
Methodology:
-
Weigh the Fmoc-D-Dap(Palm)-OH into a vial.
-
Prepare a co-solvent mixture. A common starting point is 4:1 DMF:DCM (v/v) .
-
Add the co-solvent mixture to the amino acid.
-
Apply the steps from Protocol 1 (Sonication). The combination of the co-solvent and sonication is often highly effective.
-
Verification: Check for a clear solution. This mixture should also be used immediately after preparation.
| Solvent/Mixture | Key Characteristics | Pros | Cons/Risks |
| DMF (100%) | Polar aprotic | Standard SPPS solvent; good resin swelling. | Poor solubility for lipophilic AAs; can degrade to dimethylamine.[6] |
| NMP | Polar aprotic, higher boiling point | Often a better solvent than DMF for aggregates. | More viscous; higher cost; some reports of faster Fmoc-AA decomposition in solution vs. DMF.[6] |
| DMF/DCM (4:1) | Mixed polarity | Can significantly improve solubility of hydrophobic compounds.[8] | DCM does not swell polystyrene resin as well as DMF; potential for solvent incompatibility with some automated synthesizers. |
Part 4: When DMF Fails: Alternative Solvent Systems
In some extreme cases, or for syntheses involving multiple lipophilic residues, DMF-based systems may not be viable. The field is actively moving towards "greener" and more effective solvents.[9][10]
Q5: What are the primary alternatives to DMF for dissolving highly hydrophobic amino acids?
If you have exhausted the DMF troubleshooting workflow, consider these alternatives. Note that switching solvents may require re-optimization of your synthesis protocols (e.g., deprotection and wash times).
-
N-Methyl-2-pyrrolidone (NMP): NMP is a powerful polar aprotic solvent that is often superior to DMF in solvating difficult sequences and reagents.[6] It can frequently be used as a direct replacement for DMF.
-
DMSO-based Mixtures: A mixture of Dimethyl sulfoxide (DMSO) and Ethyl Acetate (EtOAc) has shown promise as a greener and effective alternative to DMF.[9] The polarity can be tuned by adjusting the ratio.
-
N-Butylpyrrolidinone (NBP): NBP is a less toxic and effective "green" alternative that has demonstrated excellent performance in SPPS, sometimes outperforming DMF.[11]
Before committing an entire synthesis, it is critical to perform a small-scale solubility test with your Fmoc-D-Dap(Palm)-OH in the chosen alternative solvent.
References
-
Grypioti, A. D., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
CEM Corporation. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec. [Link]
-
Al Musaimi, O., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Baumruck, A.C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Silva, M. C., et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. Molecules. [Link]
-
Fairlie, D.P., et al. (2018). Solid‐phase synthesis of S‐palmitoylated peptides. ResearchGate. [Link]
-
Millington, C. (2022). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
Nielsen, D.S., et al. (2017). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Chemical Science. [Link]
-
Horne, W.S., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
Albericio, F., et al. (2015). Are there any alternative solvents for DMF-DCM? ResearchGate. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
Pericherla, K., et al. (2013). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Ultrasonics Sonochemistry. [Link]
-
Gauthier, M.A., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry. [Link]
-
Hielscher Ultrasonics. Peptide Synthesis made Efficient using Sonication. [Link]
-
Iris Biotech. Peptide Solubilization. [Link]
-
Schar, M., et al. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]
-
Nita, L.E., et al. (2015). Thermal Cleavage of the Fmoc Protection Group. ResearchGate. [Link]
-
Biotage. (2018). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. chimia.ch [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. bachem.com [bachem.com]
- 11. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Guide to Minimizing Racemization of Fmoc-D-Dap(Palm)-OH During Peptide Coupling
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and validated protocols for researchers, scientists, and drug development professionals encountering racemization issues during the coupling of Fmoc-D-Dap(Palm)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stereochemical integrity of your final peptide product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding racemization in the context of Fmoc-D-Dap(Palm)-OH coupling.
Q1: What is racemization and why is it a critical issue for my peptide synthesis?
A1: Racemization is the process where a pure enantiomer (in this case, the D-amino acid) converts into a mixture of both D- and L-enantiomers at its chiral center (the α-carbon).[1] For therapeutic peptides, maintaining precise stereochemistry is paramount. The presence of the incorrect diastereomer can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, and potentially significant changes in immunogenicity, which can compromise both experimental results and patient safety.[1]
Q2: What is the primary chemical mechanism causing racemization during the coupling of Fmoc-amino acids?
A2: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs after the carboxylic acid of the Fmoc-amino acid is activated by the coupling reagent. The α-proton of this oxazolone ring is highly acidic and can be readily removed by a base. This abstraction creates a planar, achiral enolate intermediate. Subsequent attack by the resin-bound amine can occur from either face of this planar structure, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[1][2][3]
Diagram 1: The Oxazolone Mechanism of Racemization. This diagram illustrates the critical pathway where an activated amino acid cyclizes, loses its stereochemistry via a planar enolate intermediate, and subsequently forms both desired and undesired products.
Q3: Is Fmoc-D-Dap(Palm)-OH particularly prone to racemization?
A3: While all Nα-protected amino acids can racemize under certain conditions, factors related to Fmoc-D-Dap(Palm)-OH can increase its susceptibility. The bulky and lipophilic palmitoyl group on the side chain can cause steric hindrance. This hindrance may slow the rate of the desired intermolecular coupling reaction with the resin-bound amine. A slower coupling rate provides a larger window of opportunity for the activated intermediate to exist and undergo the intramolecular racemization pathway via oxazolone formation. Therefore, optimizing conditions to favor rapid coupling over racemization is essential.
Q4: What is the single most effective change I can make to my protocol to reduce racemization?
A4: The most impactful change is to shift from using a carbodiimide reagent (like DCC or DIC) alone to using it in combination with a racemization-suppressing additive.[3][4] The gold standard for this is a combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[4][5] OxymaPure is highly effective at suppressing racemization by forming an active ester that is more reactive towards the desired coupling and less prone to cyclizing into the problematic oxazolone intermediate.[4][6]
Section 2: In-Depth Troubleshooting Guide
When significant racemization is detected, a systematic approach is required to identify and remedy the cause. This guide provides a logical workflow to diagnose and resolve the issue.
Diagram 2: Troubleshooting Workflow for Racemization. Follow this decision tree to systematically diagnose and resolve issues with stereochemical purity in your synthesis.
Issue: High Levels of Diastereomeric Impurity Detected Post-Synthesis
This is the most common manifestation of a racemization problem. Follow these steps to mitigate it.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of activating agent is the most critical factor influencing racemization.[7]
-
Causality: Carbodiimide reagents like DCC and DIC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While effective for coupling, this intermediate is also highly prone to intramolecular cyclization to the oxazolone.[8] Additives like HOBt, HOAt, and OxymaPure intercept this intermediate to form a more stable active ester, which favors the desired aminolysis reaction over oxazolone formation.[4][8][9] Onium salt reagents (HBTU, HATU) are pre-activated with these additives but can still cause racemization if used with excess base or long activation times.[1]
-
Data Summary: Comparison of Coupling Strategies
Coupling Strategy Racemization Potential Speed Comments DIC alone High Fast Not recommended for racemization-prone amino acids.[3] DIC / HOBt Moderate Moderate A classic combination, but better alternatives exist.[8][9] HBTU / HATU + Base Low to Moderate Very Fast Risk increases with strong bases and long pre-activation.[1] | DIC / OxymaPure | Very Low | Fast | Highly recommended. OxymaPure is a non-explosive and highly effective suppressor. [4][7] |
-
Solution: Switch to a DIC/OxymaPure coupling strategy. This combination provides a powerful balance of high coupling efficiency and excellent suppression of racemization, and it is considered a state-of-the-art method.[4][6] See Protocol 1 for a detailed methodology.
Step 2: Scrutinize the Base and Its Stoichiometry
The base used during activation plays a direct role in the proton abstraction step of the racemization mechanism.[10]
-
Causality: The primary role of the base is to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling agent. However, any excess or sufficiently strong base can also abstract the acidic α-proton from the oxazolone intermediate.[1][10] Stronger, less sterically hindered bases like Diisopropylethylamine (DIEA) are more efficient at this undesired proton abstraction than weaker or more hindered bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[10][11]
-
Data Summary: Comparison of Common Bases
Base pKa (Conjugate Acid) Steric Hindrance Racemization Risk DIEA ~10.7 Moderate High NMM ~7.4 Low Moderate | 2,4,6-Collidine (TMP) | ~7.4 | High | Low |
-
Solution:
-
Switch the Base: If you are using DIEA, switch to a weaker or more sterically hindered base like NMM or, preferably, 2,4,6-collidine.[11]
-
Optimize Stoichiometry: Use the minimum amount of base necessary. For onium salt couplings, ensure the base equivalents do not exceed the amino acid equivalents. For DIC/OxymaPure, where the base's primary role is to neutralize the protonated amine on the resin, its presence in the activation solution is often unnecessary.
-
Step 3: Control Reaction Conditions: Time and Temperature
Both coupling and racemization are kinetic processes that are sensitive to reaction conditions.
-
Causality: Higher temperatures accelerate all reaction rates, but they can disproportionately increase the rate of racemization.[3][11] Similarly, the longer the activated amino acid exists before it couples to the peptide (i.e., long pre-activation times), the greater the opportunity for racemization to occur.[1]
-
Solution:
-
Lower the Temperature: Perform the coupling reaction at a reduced temperature, such as 0°C, before allowing it to slowly warm to room temperature.[3] This slows the rate of oxazolone formation and subsequent enolization.
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after it is prepared. Avoid letting the activation mixture stand for extended periods.
-
Step 4: Consider the Solvent System
The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.
-
Causality: While DMF is the standard solvent for SPPS due to its excellent solvating properties, less polar solvents can sometimes reduce the rate of racemization.[3] However, this must be balanced with the need to ensure all reactants remain in solution and that the resin is properly swelled. In some cases, greener solvents like N-butylpyrrolidinone (NBP) have been shown to reduce side reactions, including racemization, compared to DMF.[12]
-
Solution: This is an advanced troubleshooting step. Before changing solvents, ensure Steps 1-3 have been thoroughly optimized. If racemization persists, trialing a synthesis with a less polar solvent mixture (e.g., DMF/DCM) or an alternative like NBP could be beneficial, provided resin swelling and reactant solubility are maintained.
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for minimizing racemization during the coupling of Fmoc-D-Dap(Palm)-OH and other sensitive amino acids.
Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/OxymaPure
This protocol is the recommended first-line approach for coupling Fmoc-D-Dap(Palm)-OH.
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[13]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-D-Dap(Palm)-OH (3-4 equivalents relative to resin loading) and OxymaPure (3-4 equivalents) in a minimal amount of DMF.
-
Activation: Add DIC (3-4 equivalents) to the amino acid/OxymaPure solution. Do not add any base (e.g., DIEA, NMM) to this activation mixture.
-
Coupling: Immediately transfer the complete activation solution to the washed resin.
-
Reaction: Mix the reaction vessel at room temperature for 2-4 hours. The reaction can be initiated at 0°C for the first 30 minutes for particularly sensitive couplings.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction for completion.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 2: General Manual SPPS Cycle for Problematic Residues
This protocol incorporates best practices for a standard manual synthesis cycle.
-
Swell Resin: Swell the resin in DMF for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Mix for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Mix for 7-10 minutes, then drain.[13]
-
-
Washing:
-
Wash the resin with DMF (x5).
-
Wash with Isopropanol (IPA) (x2).
-
Wash with DMF (x3).
-
-
Coupling:
-
Perform the coupling reaction as described in Protocol 1 .
-
-
Post-Coupling Wash:
-
Wash the resin with DMF (x3).
-
Wash with DCM (x3).
-
-
Confirmation: Take a small sample of beads for a completion check (e.g., Kaiser test). If incomplete, a second coupling (recoupling) may be necessary.
References
-
Al-Tel, T. H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry. [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Miranda, L. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters. [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
ResearchGate. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF. ResearchGate. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Aapptec. [Link]
-
TCHOŃ, M., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.uci.edu [chem.uci.edu]
Navigating Challenging Couplings: A Technical Guide for Sterically Hindered Lipidated Amino Acids
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of coupling sterically hindered lipidated amino acids. As a Senior Application Scientist, I understand that the convergence of bulky amino acid side chains and the inherent hydrophobicity of lipid moieties presents a formidable challenge in solid-phase peptide synthesis (SPPS). This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered lipidated amino acids so difficult to couple?
The difficulty arises from a combination of factors. Steric hindrance from bulky side chains (e.g., Aib, N-methylated amino acids) physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. The lipid component exacerbates this by promoting aggregation of the peptide-resin, further reducing the accessibility of reactive sites. This aggregation is a common cause of failed or incomplete syntheses.[1][2]
Q2: Which class of coupling reagents is generally most effective for these challenging couplings?
Uronium/aminium and phosphonium salt-based reagents are highly recommended over carbodiimides for sterically hindered couplings.[3] Reagents like HATU, HCTU, and COMU have demonstrated superior performance in these scenarios.[3][4] They rapidly generate highly reactive activated esters, which can overcome the high activation energy barrier of these difficult couplings.
Q3: What is the fundamental difference between uronium/aminium and phosphonium-based reagents?
The primary difference lies in their activation mechanism and byproducts.
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents activate the carboxylic acid to form a highly reactive OAt- or Oxyma-ester.[5] A potential side reaction with some uronium reagents (though less so with HATU and COMU) is the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form highly reactive intermediates. A key advantage is that they do not have the potential for the guanidinylation side reaction, making them a safer choice in segment condensations or when using a large excess of the coupling reagent.
Q4: Can I use standard solvents like DMF for coupling lipidated amino acids?
While DMF is a common solvent in SPPS, its effectiveness can be diminished when dealing with highly hydrophobic lipidated peptides that are prone to aggregation. In such cases, alternative solvents or solvent mixtures can be beneficial. For instance, N-Methyl-2-pyrrolidone (NMP) can be a better choice for some hydrophobic sequences. More environmentally friendly alternatives like tetrahydrofuran (THF) and acetonitrile (ACN) have also been shown to improve coupling efficiency for hindered peptides.[7]
Troubleshooting Guide
Problem 1: Incomplete coupling as indicated by a positive Kaiser or Chloranil test.
-
Immediate Action: Perform a second coupling (Double Coupling). Do not proceed to the next deprotection step. A second coupling with fresh reagents can often drive the reaction to completion. This is a common strategy for sterically hindered residues like arginine.[8]
-
Underlying Cause & Long-Term Solution:
-
Insufficient Reagent Reactivity: Your chosen coupling reagent may not be potent enough.
-
Peptide Aggregation: The lipid chains may be causing the peptide-resin to aggregate, blocking reactive sites.
-
Recommendation: Consider switching to a solvent known to disrupt secondary structures, such as NMP, or a mixture of DMF with a small percentage of DMSO.
-
-
Steric Hindrance: The bulky nature of the amino acid is the primary barrier.
-
Recommendation: Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) and/or the reaction temperature (e.g., to 35-50°C), though be mindful of potential side reactions at elevated temperatures.[9]
-
-
Problem 2: The lipidated amino acid is poorly soluble in the coupling solvent.
-
Immediate Action: Use a solvent mixture. Try dissolving the lipidated amino acid in a small amount of a less polar solvent that is miscible with your primary SPPS solvent (e.g., a small amount of DCM in DMF).
-
Underlying Cause & Long-Term Solution:
-
Hydrophobicity of the Lipid Chain: Long lipid chains significantly decrease solubility in polar aprotic solvents like DMF.
-
Recommendation: For very long lipid chains, you may need to explore alternative synthetic strategies, such as on-resin lipidation, where the lipid is attached after the peptide backbone is assembled.
-
-
Problem 3: Gradual decrease in yield with each coupling step.
-
Immediate Action: Cap any unreacted amines after each coupling. After a double coupling, if monitoring tests still indicate incomplete reaction, use a capping reagent like acetic anhydride to block the unreacted N-termini. This prevents the accumulation of deletion sequences.[9]
-
Underlying Cause & Long-Term Solution:
-
Cumulative Steric Hindrance and Aggregation: As the lipidated and sterically hindered peptide chain grows, it becomes increasingly difficult for reagents to access the N-terminus.
-
Recommendation: Employ a low-substitution resin (0.1-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing interchain aggregation.[9]
-
-
Comparative Analysis of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Potential Disadvantages | Best For |
| HATU | Uronium/Aminium | High reactivity, low racemization, effective for hindered couplings.[3] | More expensive than HBTU. | Highly sterically hindered amino acids, N-methylated residues.[10][11] |
| COMU | Uronium/Aminium | High reactivity comparable to HATU, non-explosive byproducts, requires only 1 equivalent of base.[3][4] | Can be less stable in solution over long periods compared to HATU. | General use for difficult couplings, and when a safer alternative to benzotriazole-based reagents is desired. |
| PyAOP | Phosphonium | More reactive than its HOBt-based counterpart (PyBOP), no risk of guanidinylation. | Byproducts can sometimes be difficult to remove in solution-phase synthesis. | Fragment condensation, cyclization, and coupling of N-methylated amino acids. |
| HCTU | Uronium/Aminium | More reactive and soluble than HBTU, often used in rapid coupling protocols. | Potential for guanidinylation if used in large excess. | Difficult sequences where HBTU is insufficient. |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Lipidated Amino Acid using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.2 mmol/g substitution) in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Activation of the Lipidated Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered lipidated amino acid (3 equivalents relative to resin loading) in DMF. If solubility is an issue, a minimal amount of DCM can be added.
-
Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like N-methylated residues).[12][13]
-
If the test is positive (indicating incomplete coupling), drain the vessel and repeat steps 2 and 3 for a second coupling.
-
If the test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
-
Capping (Optional but Recommended for Difficult Sequences):
-
If the monitoring test remains positive after a second coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin as described in step 4.
-
Visualizing the Coupling Workflow
Caption: Workflow for coupling sterically hindered lipidated amino acids.
Mechanistic Insight: The Role of HATU
The efficacy of HATU in these challenging reactions stems from its ability to rapidly form a highly reactive OAt-active ester.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fmoc Solid Phase Peptide Synthesis - Mechanism and Protocol. (n.d.). Retrieved February 4, 2026, from [Link]
-
Pérez, J. J., et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers in Bioengineering and Biotechnology, 11, 1189493. [Link]
-
Jacques, P., et al. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Microbiology, 12, 6382 surfactins. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 4, 2026, from [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 4, 2026, from [Link]
-
Domalaon, R., et al. (2018). Ultrashort Cationic Lipopeptides–Effect of N-Terminal Amino Acid and Fatty Acid Type on Antimicrobial Activity and Hemolysis. Molecules, 23(10), 2549. [Link]
-
Mardones, C., et al. (2023). Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. Antioxidants, 12(7), 1435. [Link]
-
Das, P., et al. (2008). Production of a Lipopeptide Biosurfactant by a Novel Bacillus sp. and Its Applicability to Enhanced Oil Recovery. Biotechnology and Bioprocess Engineering, 13(5), 593-600. [Link]
-
Firouzabadi, H., et al. (2004). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Journal of the Chinese Chemical Society, 51(3), 589-594. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved February 4, 2026, from [Link]
-
Pérez, J. J., et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. PubMed Central, 11, 1189493. [Link]
-
Gildner, P. G., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(5), 708-716. [Link]
-
Sharma, S., et al. (2024). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Fermentation, 10(6), 296. [Link]
-
Re-synthesis of S-palmitoylated peptides. (n.d.). Retrieved February 4, 2026, from [Link]
-
Wisedchaisri, G., et al. (2026). Atomistic Insights into Anomeric and Stereochemical Effects on Glucose Transport by GLUTs. Journal of the American Chemical Society, 148(5), 2345-2354. [Link]
-
V. V. S. Rajan, V. V. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(8), 3117-3127. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 4, 2026, from [Link]
-
Pérez, J. J., et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. ResearchGate. [Link]
-
Liu, Y., et al. (2026). Photoactivatable Oligoelectrolytes Engendering Pyroptotic Vesicles. Journal of the American Chemical Society, 148(5), 2355-2363. [Link]
-
Comparison of Peptide Coupling Reagents COMU and HCTU. (2025). Request PDF. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved February 4, 2026, from [Link]
-
Jacques, P., et al. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Microbiology, 12. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 763-766. [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? (2015). ResearchGate. [Link]
-
Wilke, J., et al. (2023). Lipid-Mediated Sequential Recruitment of Proteins Via Dual SLIPT and Dual SLIPTNVOC in Live Cells. Bio-protocol, 13(12), e4701. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 4, 2026, from [Link]
-
Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. (n.d.). PDF. [Link]
-
Coin, I., et al. (2013). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 42(16), 6634-6654. [Link]
-
Wikipedia. (n.d.). Abiogenesis. Retrieved February 4, 2026, from [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2002). Indian Academy of Sciences. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 4, 2026, from [Link]
-
Zhao, H., et al. (2026). Prevention of Hair Heat Damage via Thermoresponsive Organic Silicon-Modified Keratin. Gels, 12(2), 34. [Link]
-
Kumar, A., et al. (2023). Bacillus-derived lipopeptides inhibit and eradicate Candida tropicalis Biofilms: An in vitro exploration. Frontiers in Microbiology, 14, 1245084. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
Mass spectrometry characterization of Fmoc-D-Dap(Palm)-OH derivatives
This guide serves as a technical manual for the mass spectrometry (MS) characterization of Fmoc-D-Dap(Palm)-OH , a critical building block in the synthesis of long-acting therapeutic peptides (e.g., GLP-1 agonists).
Unlike standard amino acids, the presence of the Palmitoyl (C16) lipid tail combined with the Fmoc protecting group creates unique analytical challenges—specifically regarding solubility, ionization suppression, and chromatographic retention. This guide compares this derivative against its structural analogs and outlines a self-validating MS workflow.
Part 1: Executive Technical Summary
Target Molecule: Fmoc-D-Dap(Palm)-OH
CAS: 2389078-17-3 (Generic/Analogous)
Molecular Formula: C
Why This Comparison Matters
In drug development, the choice between Dap (Diaminopropionic acid) and Lys (Lysine) as a lipidation attachment point alters the pharmacokinetic profile. Dap offers a shorter linker (C1) compared to Lys (C4), reducing the hydrodynamic radius of the albumin-bound complex. However, this steric constraint increases the risk of incomplete coupling and "deletion" impurities during Solid Phase Peptide Synthesis (SPPS).
Comparative Matrix: Performance & Analytical Behavior[2]
| Feature | Fmoc-D-Dap(Palm)-OH (Target) | Fmoc-L-Dap(Palm)-OH (Alternative 1) | Fmoc-Lys(Palm)-OH (Alternative 2) |
| Stereochemistry | D-Isomer (Proteolytic resistance) | L-Isomer (Native, susceptible to proteolysis) | L/D-Isomer (Longer side chain) |
| Hydrophobicity (HPLC) | High (Elutes late) | High (Co-elutes on achiral C18) | High (Slightly different retention due to C4 spacer) |
| Coupling Kinetics | Slower (Steric hindrance near backbone) | Slower | Faster (Side chain extends away) |
| Dominant Impurity | Di-acylation | ||
| Diagnostic MS Ion |
Part 2: Analytical Challenges & Strategy
1. The "Sticky" Problem: Carryover & Solubility
The C16 palmitoyl chain causes this molecule to adhere to stainless steel and C18 stationary phases, leading to significant carryover (ghost peaks) in subsequent runs.
-
Solution: Use a C4 or Phenyl-Hexyl column instead of C18 to allow reversible binding.
-
Solvent System: Avoid pure aqueous buffers. Samples must be dissolved in 50% Acetonitrile/IPA or DMSO before injection.
2. Ionization Suppression
The Fmoc group is bulky and aromatic, while the lipid tail is non-polar. In standard ESI, this molecule flies poorly compared to small polar impurities.
-
Solution: Add 0.1% Formic Acid + 0.02% TFA to the mobile phase. The TFA acts as an ion-pairing agent to sharpen the peak, while Formic Acid drives protonation.
Part 3: MS Characterization Workflow
This protocol provides a self-validating loop: Separation
Step 1: High-Resolution LC-MS Setup
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: Agilent ZORBAX 300SB-C8 or Phenomenex Kinetex Phenyl-Hexyl (
mm, 1.7 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 50% B (Load)
-
1-8 min: 50%
95% B (Elution) -
8-10 min: 95% B (Wash - Critical)
-
10-12 min: 50% B (Re-equilibration)
-
Step 2: MS/MS Fragmentation Logic (Structural Confirmation)
To confirm the structure, you must observe specific daughter ions. The fragmentation pathway typically follows the cleavage of the labile Fmoc group and the lipid tail.
Parent Ion:
Fragmentation Pathway:
-
Fmoc Cleavage: The most labile bond is the carbamate linker.
-
Loss: -222 Da (Fmoc-OH) or -178 Da (Dibenzofulvene).
-
Observed Ion:
(approx 343).
-
-
Lipid Marker: High collision energy (CE > 35 eV) shatters the amide bond connecting the lipid.
-
Diagnostic Ion:
239.2 (Palmitoyl acylium ion, ). -
Note: If you see
211 or 267, the lipid length is incorrect (Myristoyl or Stearoyl impurity).
-
-
Dap Core:
-
Diagnostic Ion: Low mass immonium ions specific to the diaminopropionic acid core are often difficult to see, making the neutral loss logic more reliable.
-
Step 3: Impurity Profiling (The "Alternatives")
-
Impurity A: Fmoc-D-Dap(OH) [Hydrolysis Product]
-
Detection: Look for mass shift -238 Da (Loss of Palmitoyl).
-
Cause: Hydrolysis of the side-chain amide.
-
-
Impurity B: Fmoc-D-Dap(Palm)-Dap(Palm) [Dimer]
-
Detection: Look for
. -
Cause: Incomplete washing during synthesis of the building block.
-
Part 4: Visualizing the Logic
The following diagram illustrates the decision tree for characterizing the material and validating its identity against common failures.
Caption: Decision tree for MS structural confirmation, distinguishing target molecule from hydrolysis products and lipid variants.
Part 5: Chiral Purity (The Critical "Hidden" Alternative)
Mass spectrometry alone cannot distinguish Fmoc-D -Dap(Palm) from Fmoc-L -Dap(Palm). To ensure the material is the correct D-isomer (essential for preventing enzymatic degradation in vivo), you must perform Chiral HPLC.
Protocol:
-
Column: Chiralpak IA or IC (immobilized amylose/cellulose).
-
Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1).
-
Detection: UV at 254 nm (Fmoc absorption).
-
Criterion: The D-isomer typically elutes after the L-isomer on Amylose-based columns (verify with racemic standard).
Part 6: References
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry.[3] Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Restek Corporation. Direct LC-MS/MS Analysis of Amino Acids: Method Development Guide. Retrieved from [Link]
Sources
- 2. LC-MS/MS assay for protein amino acids and metabolically related compounds for large-scale screening of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-D-Dap(Palm)-OH vs. C12/C14 Analogs: A Technical Comparison Guide for Peptide Half-Life Extension
Executive Summary: The Hydrophobic Trade-Off
In the development of peptide therapeutics, half-life extension is often the primary bottleneck. While native peptides are cleared renally within minutes, lipidation strategies—specifically the attachment of fatty acid chains—can extend circulation time to hours or days by hijacking human serum albumin (HSA) as a carrier.
This guide compares Fmoc-D-Dap(Palm)-OH (Palmitoyl, C16) against its shorter-chain analogs, Lauroyl (C12) and Myristoyl (C14) .
The Verdict: Fmoc-D-Dap(Palm)-OH is the superior choice for maximizing pharmacokinetic (PK) profiles due to nanomolar albumin affinity, but it imposes significant synthetic challenges regarding solubility and aggregation that C12 and C14 analogs do not.
Mechanistic Comparison: Chain Length vs. Albumin Affinity[1]
The core mechanism of action is reversible non-covalent binding to HSA. Albumin possesses roughly seven fatty acid binding sites. The affinity of a lipidated peptide for these sites is directly correlated with the hydrophobicity (chain length) of the lipid tail.
Comparative Performance Data
| Feature | C12 (Lauroyl) | C14 (Myristoyl) | C16 (Palmitoyl) | Scientific Rationale |
| Albumin Affinity ( | < 50 nM | Hydrophobic interaction energy increases by | ||
| Half-Life Potential | Low (Hours) | Moderate (Daily) | High (Weekly) | Tighter binding ( |
| Solubility (Synthesis) | High | Moderate | Low | C16 chains induce rapid on-resin aggregation (β-sheet formation). |
| Critical Micelle Conc. | High (Safe) | Moderate | Low (Risk) | C16 peptides form micelles at lower concentrations, complicating purification. |
| Receptor Potency | High | High | Variable | Bulky C16 tails can sterically hinder receptor binding if the spacer is too short. |
Why "D"-Dap?
The inclusion of the D-enantiomer (D-Dap) rather than L-Dap provides a dual-layer defense. While the lipid tail protects against renal clearance, the D-configuration confers resistance to proteolytic degradation by serum proteases (e.g., DPP-IV, NEP), which are stereoselective for L-amino acids.
Visualization: The Albumin Equilibrium
The following diagram illustrates the dynamic equilibrium that dictates the pharmacokinetic success of the peptide.
Caption: The "HSA Depot" effect. C16 lipids minimize
Experimental Protocols
Protocol A: Optimized SPPS for Fmoc-D-Dap(Palm)-OH
Challenge: The C16 tail renders the amino acid waxy and prone to aggregation, leading to incomplete coupling (deletion sequences).
Reagents:
-
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins reduce hydrophobic aggregation).
-
Coupling Reagent: DIC/Oxyma Pure (superior to HATU for preventing racemization during long couplings).
-
Solvent System: DMF/DCM (1:1) or NMP. Pure DMF is often insufficient for solvation of C16 chains.
Step-by-Step Workflow:
-
Swelling: Swell resin in DCM (not DMF) for 30 min to maximize bead expansion.
-
Dissolution: Dissolve Fmoc-D-Dap(Palm)-OH (3 eq) in 1:1 DMF/DCM. If cloudy, heat to 45°C.
-
Note: C12/C14 analogs usually dissolve easily in pure DMF at room temperature.
-
-
Activation: Add Oxyma Pure (3 eq) and DIC (3 eq). Pre-activate for 2 minutes.
-
Coupling: Add to resin.
-
Temperature: React at 50°C for 60 minutes. (Heat is critical for C16 to disrupt intermolecular aggregation).
-
-
Double Coupling: Drain and repeat the coupling step with fresh reagents.
-
Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.
Protocol B: Albumin Binding Assay (Tryptophan Quenching)
Objective: Quantify the affinity (
Principle: HSA contains a single Tryptophan (Trp-214) in the hydrophobic binding pocket. When a lipidated peptide binds, it alters the local environment, quenching Trp fluorescence.
Methodology:
-
Preparation: Prepare a 2
M solution of fatty-acid-free HSA in PBS (pH 7.4). -
Titration: Sequentially add aliquots of the lipidated peptide (0.1
M to 20 M final conc). -
Measurement:
-
Excitation: 295 nm (selective for Trp).
-
Emission: Scan 300–400 nm (Peak
340 nm).
-
-
Data Analysis: Plot fluorescence intensity (
) vs. [Peptide]. Fit to the Scatchard or Stern-Volmer equation to derive .
Expected Results:
-
C12: Weak quenching, linear curve (low affinity).
-
C16: Rapid saturation of quenching signal at low concentrations (high affinity).
Synthesis Workflow Visualization
This diagram outlines the critical decision points when handling the hydrophobic C16 building block compared to standard amino acids.
Caption: SPPS decision tree highlighting the specialized handling required for Fmoc-D-Dap(Palm)-OH to avoid synthesis failure.
References
-
Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration. Journal of Medicinal Chemistry. Link
-
Zorzi, A., et al. (2017). Acylated peptides for half-life extension. Nature Communications. Link
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link
-
BOC Sciences. (2024). Fmoc-D-Dap(Palm)-OH Product Data.
-
Curry, S., et al. (1998). Crystal structure of human serum albumin complexed with fatty acid molecules. Nature Structural Biology. Link
Quality control parameters for Fmoc-D-Dap(Palm)-OH raw material
This guide provides an in-depth technical analysis of Fmoc-D-Dap(Palm)-OH , a critical building block for synthesizing long-acting peptide therapeutics. It is designed to offer researchers and process chemists a comparative framework for selecting and validating this raw material against standard alternatives.
Executive Summary: The Strategic Value of Dap(Palm)
In the development of GLP-1 agonists and antimicrobial peptides (AMPs), lipidation is the gold standard for extending plasma half-life (via albumin binding) and enhancing membrane permeability. While Fmoc-Lys(Palm)-OH is the industry baseline, Fmoc-D-Dap(Palm)-OH (Fmoc-D-2,3-diaminopropionic acid-N
The shorter side chain of Dap (1 carbon) versus Lys (4 carbons) reduces steric bulk, often improving receptor fit in constrained binding pockets. Furthermore, the D-configuration confers inherent resistance to proteolytic degradation. This guide compares the performance of using pre-lipidated Fmoc-D-Dap(Palm)-OH against orthogonal on-resin palmitoylation strategies.
Comparative Analysis: Performance & Synthesis Strategy
Comparison 1: Structural Impact (Dap vs. Lys)
The choice between Dap and Lys determines the "reach" and flexibility of the lipid anchor.
| Feature | Fmoc-D-Dap(Palm)-OH | Fmoc-Lys(Palm)-OH | Impact on Therapeutic |
| Side Chain Length | Short (1 Carbon) | Long (4 Carbons) | Dap provides a rigid, close-proximity anchor; ideal for surface-exposed residues where "wobble" is undesirable. |
| Stereochemistry | D-Isomer (Standard) | L-Isomer (Standard) | D-Dap significantly increases stability against serum proteases compared to L-Lys. |
| Hydrophobicity | High | High | Equivalent albumin binding, but Dap alters the solvation shell less due to reduced methylene exposure. |
Comparison 2: Synthesis Strategy (Pre-Lipidated vs. Orthogonal)
The most critical decision for a process chemist is whether to use a pre-lipidated building block or to perform lipidation on-resin.
Option A: Pre-Lipidated (Recommended) Using Fmoc-D-Dap(Palm)-OH directly in SPPS.
-
Pros: Guarantees 100% lipidation; simplifies resin protocol; easier purification.
-
Cons: Lower coupling efficiency due to steric bulk of the palmitoyl group; solubility issues.
Option B: Orthogonal On-Resin
Using Fmoc-D-Dap(Alloc)-OH
-
Pros: High coupling efficiency of the amino acid; flexible lipid choice.
-
Cons: Requires Pd(PPh
) (heavy metal contamination risk); incomplete palmitoylation leads to difficult-to-separate deletion sequences.
Visualization: Synthesis Workflow Comparison
The following diagram illustrates the efficiency gap between the two strategies.
Figure 1: Comparison of synthetic routes. Route A (Green) minimizes unit operations and reduces impurity complexity compared to Route B (Red).
Critical Quality Attributes (CQA) & Specifications
To ensure reproducibility in manufacturing, the raw material must meet stringent specifications.
Table 1: Recommended QC Specifications
| Parameter | Acceptance Criteria | Method | Rationale |
| Appearance | White to off-white powder | Visual | Discoloration indicates oxidation or residual solvent. |
| Purity (HPLC) | RP-HPLC (C18) | High purity prevents accumulation of "di-palm" or "free amine" impurities. | |
| Chiral Purity | Chiral HPLC | Critical: L-isomer contamination leads to diastereomeric peptide impurities that are impossible to purify. | |
| Identity | Consistent with Structure | MS (ESI) & | Confirms correct palmitoyl attachment and Fmoc integrity. |
| Water Content | Karl Fischer | Excess water hydrolyzes active esters during coupling. | |
| Solubility | Clear solution (5% in DMF/DMSO) | Visual | Turbidity indicates aggregation or inorganic salts. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Solubility & Coupling Optimization
The primary challenge with Fmoc-D-Dap(Palm)-OH is its hydrophobicity, which can cause aggregation and slow coupling.
Reagents:
-
Solvent: 1:1 DMF/NMP (N-Methyl-2-pyrrolidone) or DMF with 1% Triton X-100.
-
Activator: DIC/Oxyma Pure (Superior to HATU for preventing racemization at elevated temps).
Step-by-Step Methodology:
-
Dissolution: Dissolve Fmoc-D-Dap(Palm)-OH at 0.2 M in DMF/NMP (1:1).
-
Validation: If solution is cloudy, heat to 40°C. If it remains cloudy, reject the lot (potential inorganic salt contamination).
-
-
Activation: Add 1.0 eq Oxyma Pure and 1.0 eq DIC. Pre-activate for 2 minutes.
-
Coupling: Add to resin. Reaction time: 2 hours at 50°C or 4 hours at RT .
-
Note: Do not use microwave irradiation >50°C as the Fmoc group is unstable on lipidated residues (premature deprotection).
-
-
Kaiser Test: Standard Kaiser test may be false-negative due to steric shielding. Use Chloranil Test or micro-cleavage LC-MS for confirmation.
Protocol 2: Analytical HPLC Method for Lipidated Raw Material
Standard peptide gradients often fail to elute this hydrophobic material.
Chromatographic Conditions:
-
Column: C4 or C8 (3.5 µm, 150 x 4.6 mm). Note: C18 is often too retentive.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Isopropanol/Acetonitrile (50:50). Isopropanol is required to solubilize the lipid tail.
-
Gradient: 50% B to 100% B over 20 minutes.
-
Temperature: 45°C (Reduces peak tailing).
-
Detection: 214 nm (Amide bond) and 254 nm (Fmoc group).
Visualization: QC Decision Logic
This flowchart guides the acceptance testing of incoming raw material.
Figure 2: Quality Control Decision Tree. Sequential testing prioritizes "killer" defects (Solubility/Chirality) before general purity assessment.
References
-
Ward, B. P., et al. (2013). "Peptide Lipidation: A Synthetic Strategy to Afford Peptide Based Therapeutics." Journal of Peptide Science.
-
Bachem. "Quality Control of Amino Acids & Peptides: A Guide." Bachem Technical Guides.
-
Zhang, L., & Bulaj, G. (2012). "Converting Peptides into Drug Leads by Lipidation."[1] Current Medicinal Chemistry.
-
Sigma-Aldrich. "Fmoc-Lys(palmitoyl)-OH Specification Sheet." MilliporeSigma.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Dap(Palm)-OH
For researchers and drug development professionals engaged in advanced peptide synthesis, the introduction of lipophilic moieties is a critical strategy for enhancing the therapeutic potential of novel peptides. Fmoc-D-Dap(Palm)-OH, a derivative of D-diaminopropionic acid featuring a palmitoyl group, is an invaluable building block for this purpose, designed to improve properties such as cell membrane permeability.[] However, the responsible lifecycle management of such specialized reagents, particularly their disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a detailed, step-by-step framework for the proper disposal of Fmoc-D-Dap(Palm)-OH and its associated waste streams. The procedures outlined herein are grounded in established chemical safety principles and are designed to empower laboratory personnel to manage this reagent with confidence and precision.
Core Principle: Hazard Assessment and Precaution
Comprehensive, peer-reviewed safety data for Fmoc-D-Dap(Palm)-OH is not extensively available. In such cases, a conservative approach is mandated. The fundamental principle for its disposal is to treat the compound and all materials contaminated by it as hazardous chemical waste. [2]
Causality Behind the Classification:
-
Molecular Structure: The compound comprises three key parts: the Fmoc protecting group, a diaminopropionic acid core, and a long-chain palmitoyl group.
-
Combustibility: Similar Fmoc-amino acids are classified as combustible solids.[3] The long hydrocarbon tail of the palmitoyl group contributes to this property.
-
Environmental Hazard: Analogs of this compound are rated as WGK 3, indicating they are highly hazardous to water.[2][3] The lipophilic nature of the palmitoyl chain suggests poor water solubility and potential for environmental persistence.
-
By-products of Use: During peptide synthesis, the removal of the Fmoc group using bases like piperidine generates a dibenzofulvene (DBF) intermediate, which is subsequently trapped to form a stable adduct.[4][5] This adduct becomes a component of the liquid waste stream.
Given these factors, under no circumstances should Fmoc-D-Dap(Palm)-OH or its waste be disposed of in standard trash or down the drain.[2] All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2][6]
Personal Protective Equipment (PPE) and Handling
Prior to handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Protects against accidental splashes of solvents or contact with fine solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical and associated reagents.[2] |
| Body Protection | A laboratory coat and closed-toe shoes are mandatory. | Minimizes the risk of skin exposure from spills and contamination of personal clothing.[2] |
| Respiratory Protection | If handling large quantities or creating dust, use a NIOSH-approved respirator. Work in a well-ventilated area or fume hood.[2][7] | Prevents inhalation of airborne particles of the solid compound.[7] |
Step-by-Step Disposal Protocols
The generation of waste in a laboratory setting is rarely monolithic. Proper disposal requires meticulous segregation of different waste streams at the point of generation. This practice is not only safer, preventing unintended chemical reactions, but is also more cost-effective for disposal.[8]
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for correctly segregating waste associated with Fmoc-D-Dap(Palm)-OH.
Caption: Waste segregation decision tree for Fmoc-D-Dap(Palm)-OH.
Protocol 1: Unused or Expired Solid Fmoc-D-Dap(Palm)-OH
-
Segregation: Keep the solid reagent separate from all other chemical waste. Do not mix it with solvents or other solids.[2][8]
-
Packaging: Securely seal the compound in its original container if possible. If not, use a new, clean, and chemically compatible container.
-
Labeling: The container must be labeled clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: Fmoc-D-Dap(Palm)-OH
-
CAS Number: 2389078-17-3[]
-
An approximate quantity or mass
-
The date of accumulation/disposal
-
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials, until collection.[8]
Protocol 2: Contaminated Solid Waste (Dry Waste)
This category includes items like weighing paper, pipette tips, gloves, and bench paper that have come into direct contact with the solid compound.
-
Collection: At the point of use, immediately place all contaminated solid items into a designated, clearly marked hazardous waste container. This is typically a puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Label the container as "Hazardous Waste: Solid Chemical Debris contaminated with Fmoc-D-Dap(Palm)-OH."
-
Storage: Seal the container or bag when full and store it in the designated hazardous waste accumulation area.
Protocol 3: Liquid Waste from Synthesis Reactions
Solid-phase peptide synthesis (SPPS) generates significant volumes of liquid waste.[9][10] Proper segregation is critical.
-
Acidic Waste Stream:
-
Source: Primarily from the final cleavage step, which often uses Trifluoroacetic Acid (TFA).[11]
-
Procedure: Collect all TFA-containing solutions and subsequent washes into a dedicated, acid-resistant (e.g., glass or Teflon-coated) container.
-
Labeling: "Hazardous Waste: Corrosive, Acidic Organic Waste." List major components (e.g., Trifluoroacetic Acid, Water, Triisopropylsilane).
-
-
Basic Organic Waste Stream:
-
Source: Fmoc-deprotection steps using piperidine, pyrrolidine, or other amines in a solvent like DMF.[4][5]
-
Procedure: Collect these solutions in a separate, solvent-compatible waste container. Never mix acidic and basic waste streams , as this can cause a violent exothermic reaction.[8]
-
Labeling: "Hazardous Waste: Basic Organic Waste." List major components (e.g., DMF, Piperidine, Dibenzofulvene-Piperidine Adduct).
-
-
Non-Halogenated Organic Solvent Waste:
-
Source: General washing steps using solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or others.[12][13]
-
Procedure: Collect these washes in a container designated for non-halogenated organic waste.
-
Labeling: "Hazardous Waste: Non-Halogenated Organic Solvents." List the primary solvents used.
-
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate & Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust.[2]
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Containment (Solid Spill):
-
Decontamination:
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded procedures, researchers can ensure that the innovative use of reagents like Fmoc-D-Dap(Palm)-OH is matched by an unwavering commitment to safety and environmental stewardship.
References
-
DAP US/GHS MSDS Project. DAP. (2023-09-07). [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]
-
Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]
-
Green Chemistry - In situ Fmoc removal. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. (2022-11-28). [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. (2021-10-08). [Link]
-
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Methods for Removing the Fmoc Group. [Link]
-
List of Hazardous Wastes. [Link]
-
Total wash elimination for solid phase peptide synthesis. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. (2022-01-07). [Link]
-
Laboratory chemical waste: hazard classification by GHS and transport risk. National Institutes of Health (NIH). [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Dap-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. echemi.com [echemi.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. biomatik.com [biomatik.com]
- 13. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
